molecular formula C6H9N3O3S B131782 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 140174-48-7

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B131782
CAS No.: 140174-48-7
M. Wt: 203.22 g/mol
InChI Key: BBTZETLXNQDZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C6H9N3O3S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-formyl-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZETLXNQDZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439237
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140174-48-7
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140174-48-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of public data, this document summarizes known information and presents a scientifically plausible synthetic route. This guide is intended for an audience with a technical background in organic chemistry and drug development.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in numerous biologically active molecules, and the presence of a formyl group offers a versatile handle for further chemical modifications. The N,N-dimethylsulfonamide group influences the electronic properties and solubility of the molecule. While specific applications of this compound are not extensively documented in peer-reviewed literature, it is commercially available and listed as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of larger, more complex molecules for targeted protein degradation.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its immediate precursor, N,N-Dimethyl-1H-imidazole-1-sulfonamide, is presented below. Direct experimental values for the title compound are not widely available; therefore, some data is based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties

PropertyThis compoundN,N-Dimethyl-1H-imidazole-1-sulfonamide
Molecular Formula C₆H₉N₃O₃S[1]C₅H₉N₃O₂S[2]
Molecular Weight 203.22 g/mol [3]175.21 g/mol [4]
CAS Number 140174-48-7[1]78162-58-0[4]
Appearance Solid[3]White to light yellow crystalline powder
Melting Point Not Reported48-51 °C[4]
Boiling Point Not Reported100 °C at 0.5 mmHg
Solubility Not ReportedSoluble in polar organic solvents
Predicted XlogP -0.6[5]-1.03[4]

Table 2: Spectroscopic and Computational Data

Data TypeThis compoundN,N-Dimethyl-1H-imidazole-1-sulfonamide
SMILES CN(C)S(=O)(=O)N1C=C(N=C1)C=O[5]CN(C)S(=O)(=O)N1C=CN=C1
InChI InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3[3]InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3[2]
InChIKey BBTZETLXNQDZKF-UHFFFAOYSA-N[3]YRRWNBMOJMMXQY-UHFFFAOYSA-N[2]
Predicted Mass Monoisotopic Mass: 203.03647 Da[5]Exact Mass: 175.041550[4]

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[6][7][8] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

Reaction Scheme:

G cluster_0 Proposed Synthesis reagent1 N,N-Dimethyl-1H- imidazole-1-sulfonamide intermediate Vilsmeier Reagent Adduct reagent1->intermediate Electrophilic Attack reagent2 DMF, POCl3 reagent2->intermediate product 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide intermediate->product Hydrolysis hydrolysis Aqueous Workup hydrolysis->intermediate

Caption: Proposed synthesis of the title compound via Vilsmeier-Haack reaction.

Methodology:

  • Generation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[10]

  • Formylation: The starting material, N,N-Dimethyl-1H-imidazole-1-sulfonamide, dissolved in a suitable anhydrous solvent (e.g., DMF or a chlorinated solvent), is then added to the freshly prepared Vilsmeier reagent. The imidazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution, preferentially at the C4 or C5 position. The sulfonamide group at the N1 position is an electron-withdrawing group, which may influence the regioselectivity of the formylation.

  • Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution (e.g., water or a mild base like sodium bicarbonate solution). This hydrolysis step converts the intermediate iminium salt to the final aldehyde product.

  • Purification: The crude product can be purified using standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Note: This is a proposed protocol and would require optimization of reaction conditions (temperature, stoichiometry, reaction time) and purification methods.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Its designation as a "Protein Degrader Building Block" suggests it is likely used as a chemical intermediate in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

Potential Role as a Chemical Building Block

The formyl group of this compound can serve as a reactive handle for various chemical transformations, allowing for its incorporation into larger, more complex molecules.

G cluster_1 Potential Application Workflow start 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide step1 Functional Group Transformation (e.g., reductive amination, Wittig reaction, etc.) start->step1 step2 Linker Attachment step1->step2 step3 Conjugation to E3 Ligase Ligand or Protein of Interest Ligand step2->step3 end Bifunctional Molecule (e.g., PROTAC) step3->end

Caption: Logical workflow for the potential use as a chemical building block.

Safety Information

Based on available supplier safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Eye IrritationH319Causes serious eye irritation[3]

Conclusion

This compound is a chemical compound with potential utility in synthetic organic chemistry, particularly in the construction of complex molecules for drug discovery and development. While detailed experimental data is scarce, this guide provides a summary of its known properties and a plausible synthetic route. Further research is needed to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic pathway for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. The information is curated for professionals in chemical research and drug development, with a focus on clear data presentation and detailed experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a formyl group at the 4-position and an N,N-dimethylsulfonamide group at the 1-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H9N3O3S[1][2][3][4][5]
Molecular Weight 203.22 g/mol [1][2]
Appearance Solid (form)[2]
CAS Number 140174-48-7[3][4]

Table 2: Spectroscopic and Structural Identifiers

IdentifierValue
SMILES CN(C)S(=O)(=O)n1cnc(C=O)c1[1][2]
InChI 1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3[1][2]
InChI Key BBTZETLXNQDZKF-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 1H-imidazole-4-carbaldehyde E This compound A->E N-Sulfonylation B N,N-Dimethylaminosulfonyl chloride C Base (e.g., Triethylamine or Potassium Carbonate) D Anhydrous Solvent (e.g., Acetonitrile or THF)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on general methods for N-sulfonylation of imidazoles and should be adapted and optimized by qualified researchers.

Materials and Equipment

Table 3: List of Required Materials

MaterialGradeSupplier
1H-imidazole-4-carbaldehyde≥98%Commercially Available
N,N-Dimethylaminosulfonyl chloride≥98%Commercially Available
Triethylamine (or Potassium Carbonate)AnhydrousCommercially Available
Acetonitrile (or THF)AnhydrousCommercially Available
DichloromethaneReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
BrineN/APrepared in-house
Anhydrous Magnesium SulfateReagent GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Addition funnel

  • Thermometer

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Synthesis Workflow

Experimental_Workflow A Dissolve 1H-imidazole-4-carbaldehyde and base in anhydrous solvent B Cool the reaction mixture to 0 °C A->B C Slowly add N,N-dimethylaminosulfonyl chloride B->C D Allow the reaction to warm to room temperature and stir C->D E Monitor reaction progress by TLC D->E F Quench the reaction with water E->F G Extract the product with an organic solvent F->G H Wash the organic layer with brine G->H I Dry the organic layer over anhydrous MgSO4 H->I J Concentrate the solution in vacuo I->J K Purify the crude product by column chromatography J->K L Characterize the final product K->L

Caption: Step-by-step workflow for the proposed synthesis.

Detailed Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous acetonitrile (or THF).

  • Addition of Base: Add triethylamine (1.2 eq) or anhydrous potassium carbonate (1.5 eq) to the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Slowly add N,N-dimethylaminosulfonyl chloride (1.1 eq) to the stirred mixture via an addition funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

Table 4: Proposed Reaction Conditions and Stoichiometry

Reactant/ReagentMolar Equiv.Purpose
1H-imidazole-4-carbaldehyde1.0Starting Material
N,N-Dimethylaminosulfonyl chloride1.1Sulfonylating Agent
Triethylamine / Potassium Carbonate1.2 / 1.5Base
Anhydrous Acetonitrile / THFN/ASolvent
Reaction Temperature 0 °C to Room Temp-
Reaction Time 12 - 24 hours-

Safety Considerations

  • This synthesis should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N,N-Dimethylaminosulfonyl chloride is corrosive and moisture-sensitive; handle with care under anhydrous conditions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a foundational understanding of the structure and a practical, albeit proposed, synthetic approach to this compound. Experimental conditions may require optimization to achieve desired yields and purity.

References

In-Depth Technical Guide: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 140174-48-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS Number: 140174-48-7), a key building block in contemporary drug discovery. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for a related synthesis, and explores its significant application in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). The guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and the development of novel therapeutics.

Introduction

This compound is a heterocyclic organic compound that has gained prominence as a versatile building block in medicinal chemistry.[1] Its unique structural features, comprising an imidazole core, a formyl group, and a dimethylsulfonamide moiety, make it a valuable synthon for the construction of more complex bioactive molecules. Notably, it is frequently categorized as a "protein degrader building block," highlighting its crucial role in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 140174-48-7[1]
Molecular Formula C₆H₉N₃O₃S[1]
Molecular Weight 203.22 g/mol [3]
IUPAC Name This compound[4]
Synonyms N,N-Dimethyl 4-formyl-1H-imidazole-1-sulfonamide[4]
Appearance Solid[3]
SMILES CN(C)S(=O)(=O)n1cnc(C=O)c1[3]
InChI Key BBTZETLXNQDZKF-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of an Imidazole-1-sulfonamide Derivative:

This protocol describes the final step in the synthesis of a cyazofamid precursor, which involves the addition of the N,N-dimethylsulfonamide group to the imidazole ring.

  • Reaction: N-sulfonylation of a substituted imidazole.

  • Reagents:

    • 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl) imidazole

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-dimethylaminosulfonyl chloride

    • Ethyl acetate (as solvent)

  • Procedure:

    • In a 250 ml four-hole boiling flask equipped with a reflux condenser, agitator, and thermometer, add 23.6 g (0.1 mol) of 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl) imidazole, 80 ml of ethyl acetate, 16.7 g (0.12 mol) of anhydrous potassium carbonate, and 16.7 g (0.12 mol) of N,N-dimethylaminosulfonyl chloride.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Add 40 ml of water and stir.

    • Filter the mixture to collect the crude product.

    • Recrystallize the crude product from ethyl acetate to obtain the purified solid.

Note: This protocol serves as a model. The synthesis of this compound would likely start from 1H-imidazole-4-carbaldehyde, which would be reacted with N,N-dimethylaminosulfonyl chloride in the presence of a suitable base and solvent. Optimization of reaction conditions would be necessary.

Application in Targeted Protein Degradation (PROTACs)

The primary application of this compound is as a building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The formyl group (-CHO) on the imidazole ring of this building block is a versatile chemical handle. It can be readily converted into other functional groups necessary for linking the imidazole moiety to the rest of the PROTAC structure, which typically consists of a linker and a ligand for an E3 ligase.

Logical Workflow for PROTAC Synthesis using the Subject Compound:

The following diagram illustrates the logical workflow for incorporating this compound into a PROTAC.

PROTAC_Synthesis_Workflow A 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide B Chemical Modification of Formyl Group (e.g., reductive amination, oxidation) A->B C Functionalized Imidazole (e.g., amine, carboxylic acid) B->C D Linker Synthesis/ Attachment C->D E Imidazole-Linker Conjugate D->E G Final PROTAC Assembly (Coupling Reaction) E->G F E3 Ligase Ligand (e.g., Thalidomide, VHL ligand) F->G H Purified PROTAC Molecule G->H

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Context: The Ubiquitin-Proteasome System

PROTACs function by co-opting the ubiquitin-proteasome system (UPS). The diagram below provides a simplified representation of this cellular protein degradation pathway, which is the target machinery for PROTACs constructed from building blocks like this compound.

Ubiquitin_Proteasome_System cluster_PROTAC PROTAC-Mediated Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Disease-Causing) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades to

Caption: Simplified signaling pathway of PROTAC-induced protein degradation.

Conclusion

This compound is a valuable and specialized chemical building block with a clear and significant role in the rapidly advancing field of targeted protein degradation. Its utility in the synthesis of PROTACs positions it as a key component in the development of next-generation therapeutics for a wide range of diseases, including cancers and other disorders driven by protein overexpression or malfunction. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in this exciting area of medicinal chemistry. Further disclosure of detailed synthetic procedures in the public domain would significantly enhance its accessibility and broader application.

References

An In-depth Technical Guide on 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. This guide summarizes available information and presents generalized experimental protocols based on related compounds. All experimental procedures require optimization and validation.

Core Physicochemical Properties

PropertyDataSource
Molecular Formula C₆H₉N₃O₃S--INVALID-LINK--
Molecular Weight 203.22 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
CAS Number 1345633-52-9--INVALID-LINK--
Predicted XlogP -0.6--INVALID-LINK--
SMILES CN(C)S(=O)(=O)n1cnc(c1)C=O--INVALID-LINK--
InChI Key BBTZETLXNQDZKF-UHFFFAOYSA-N--INVALID-LINK--

Hypothetical Experimental Protocols

The following protocols are generalized procedures for the potential synthesis and characterization of this compound, based on methods for structurally related compounds. These are not validated protocols and must be adapted and optimized.

Synthesis

A possible synthetic route could involve the formylation of a suitable N,N-dimethyl-1H-imidazole-1-sulfonamide precursor.

Materials:

  • N,N-dimethyl-1H-imidazole-1-sulfonamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide in DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show a singlet for the aldehydic proton (typically ~9-10 ppm), signals for the imidazole ring protons (~7-8 ppm), and a singlet for the two methyl groups of the dimethylsulfonamide moiety (~2.5-3.5 ppm).

  • ¹³C NMR: The spectrum should reveal a peak for the carbonyl carbon of the aldehyde (~180-190 ppm), peaks for the imidazole ring carbons, and a peak for the methyl carbons.

Mass Spectrometry (MS):

  • Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode. The expected [M+H]⁺ ion would be at m/z 204.04.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using KBr pellet or ATR. Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde group around 1680-1700 cm⁻¹, and bands corresponding to the S=O stretches of the sulfonamide group around 1350 and 1160 cm⁻¹.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV-Vis scan (likely around 270-290 nm due to the imidazole chromophore).

  • Injection Volume: 10 µL.

Potential Biological Activity (General Context)

Specific biological activities of this compound have not been reported. However, the imidazole and sulfonamide moieties are present in numerous biologically active compounds.

  • Imidazole Derivatives: The imidazole ring is a common scaffold in medicinal chemistry, found in compounds with a wide range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

  • Sulfonamides: This functional group is famously associated with antibacterial drugs (sulfa drugs). Additionally, various sulfonamide-containing molecules exhibit diuretic, anticonvulsant, and anti-inflammatory activities.

Given these general activities, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Visualizations

G Hypothetical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: N,N-dimethyl-1H-imidazole-1-sulfonamide POCl3, DMF, DCM reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy product->ir hplc HPLC Analysis product->hplc data Structural Confirmation and Purity Assessment nmr->data ms->data ir->data hplc->data

Caption: A hypothetical workflow for the synthesis and characterization of the target compound.

The Advent and Evolution of Substituted Imidazole-1-Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the imidazole ring and the sulfonamide group has given rise to a versatile class of compounds, the substituted imidazole-1-sulfonamides. These molecules have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, ranging from antimicrobial to anticancer and beyond. This technical guide provides an in-depth exploration of the discovery, history, and development of this important chemical scaffold, complete with detailed experimental protocols, quantitative data summaries, and visualizations of their mechanisms of action.

Historical Perspectives: A Tale of Two Scaffolds

The story of substituted imidazole-1-sulfonamides is rooted in the independent discovery and development of its two constituent moieties: the sulfonamides and the imidazoles.

The Dawn of the Sulfa Drugs

The era of chemotherapy was revolutionized in the 1930s with the discovery of sulfonamides. In 1932, German chemist Gerhard Domagk, working at Bayer AG, found that a red dye named Prontosil possessed remarkable antibacterial activity in mice.[1] This discovery was a pivotal moment in medicine, as it was the first time a synthetic compound was shown to be effective against systemic bacterial infections.[2][3] For his work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4]

Subsequent research in 1936 by Ernest Fourneau's team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[5] This finding opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the development of more potent and less toxic antibacterial agents like sulfapyridine (1938), sulfacetamide (1939), and sulfamethoxazole (1961).[5][6] These "sulfa drugs" became the first class of broad-spectrum antibiotics and were instrumental in treating infectious diseases before the widespread availability of penicillin.[2][3]

The Imidazole Moiety: A Versatile Building Block

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[7][8] For many decades, its significance was primarily recognized in the context of natural products, most notably the amino acid histidine. However, the therapeutic potential of imidazole derivatives began to be unlocked in the 20th century. The discovery of the histamine H2 receptor antagonist cimetidine in the 1970s, an imidazole-containing compound, was a landmark achievement in the treatment of peptic ulcers and solidified the imidazole scaffold as a "privileged structure" in medicinal chemistry.[8] Today, the imidazole ring is a key component in a wide array of drugs, including antifungals (e.g., clotrimazole), antiprotozoals, and anticancer agents.[9][10]

The Convergence: Emergence of Imidazole-Sulfonamides

The strategic combination of the sulfonamide and imidazole moieties into a single molecular entity is a more recent development, largely driven by the pursuit of novel therapeutic agents with improved efficacy and target specificity. Researchers hypothesized that the unique electronic and structural features of both scaffolds could be synergistically exploited. The sulfonamide group is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases, while the imidazole ring offers a versatile platform for substitution to modulate pharmacokinetic and pharmacodynamic properties. This convergence has led to the exploration of substituted imidazole-1-sulfonamides in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents.

Therapeutic Applications and Key Discoveries

The exploration of substituted imidazole-1-sulfonamides has yielded promising candidates in several key therapeutic areas.

Anticancer Activity

A significant focus of research on imidazole-sulfonamides has been in oncology, where they have been investigated as inhibitors of various cancer-related enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[11] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group is a classic inhibitor of CAs, and attaching it to an imidazole scaffold has led to the development of potent and selective inhibitors.

Recent studies have described the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids that show selective inhibition of the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.[11] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted imidazole-1-sulfonamides have been designed as inhibitors of several key oncogenic kinases.

  • BRAF V600E Inhibitors: The BRAF V600E mutation is a common driver of melanoma and other cancers. Dabrafenib, an approved BRAF inhibitor, features a sulfonamide-containing imidazole core. Inspired by this, novel series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives with terminal sulfonamides have been synthesized and shown to potently inhibit the BRAF V600E kinase.

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer and other epithelial tumors. Imidazolone-sulfonamide-pyrimidine hybrids have been developed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[12][13] These compounds have demonstrated significant cytotoxic activity against cancer cell lines that are dependent on EGFR signaling.

Antimicrobial Activity

Building on the historical success of sulfonamide antibiotics, researchers have explored the potential of imidazole-sulfonamide hybrids as novel antimicrobial agents. By combining the two pharmacophores, the aim is to develop compounds with enhanced potency and a broader spectrum of activity, potentially overcoming existing mechanisms of drug resistance. Studies have reported the synthesis of novel imidazole and benzimidazole sulfonamides with promising in vitro activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on substituted imidazole-1-sulfonamides, highlighting their potency against various biological targets.

Table 1: Carbonic Anhydrase Inhibition Data for Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Selectivity Ratio (hCA IX/hCA XII)
5b >10>100.42.05.0
5d >10>100.86.48.0
5e >10>101.012.012.0
5g >10>100.32.48.0
5n >10>101.39.17.0
Acetazolamide 0.250.0120.0250.0050.20

Data synthesized from studies on novel CA inhibitors.[11]

Table 2: Anticancer and Kinase Inhibitory Activity of Imidazole-Sulfonamide Derivatives

CompoundTarget KinaseIC50 (Kinase)Target Cell LineGI50 (Cell Line)
15j BRAF V600E32 nM--
16a BRAF V600E35 nM--
14h --Melanoma1.8 µM (Mean)
16e --Melanoma1.88 µM (Mean)
6b EGFR0.09 µMMCF-71.05 µM
Lapatinib EGFR0.06 µM--
Doxorubicin --MCF-71.91 µM

Data synthesized from studies on BRAF and EGFR inhibitors.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of substituted imidazole-1-sulfonamides.

General Synthesis of Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids

This protocol is a generalized procedure based on the one-pot, multi-component reaction for synthesizing compounds like those in Table 1.

  • Reaction Setup: In a 50 mL round-bottom flask, combine benzil (1 equivalent), sulfanilamide (2 equivalents), ammonium acetate (2 equivalents), the appropriate substituted aldehyde (2 equivalents), and diethyl ammonium hydrogen sulfate (0.6 equivalents) as a catalyst.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to the flask and stir vigorously.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tri-aryl imidazole-benzene sulfonamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, and determine its purity by elemental analysis.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of CA-catalyzed CO2 hydration.

  • Principle: An anaerobic stopped-flow instrument is used to measure the inhibition of the CA-catalyzed hydration of CO2. The assay follows the change in pH of a buffer solution upon the addition of CO2.

  • Reagents:

    • Buffer: Tris-HCl or HEPES buffer at a specific pH (e.g., 7.4).

    • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Substrate: Saturated CO2 solution.

    • Inhibitor: Test compounds (substituted imidazole-1-sulfonamides) dissolved in a suitable solvent (e.g., DMSO).

    • pH Indicator: A suitable pH indicator (e.g., phenol red) is included in the buffer to monitor pH changes spectrophotometrically.

  • Procedure:

    • Equilibrate the buffer, enzyme, and inhibitor solutions to the assay temperature (e.g., 25 °C).

    • The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes).

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer in the stopped-flow apparatus.

    • The initial rate of the pH change is monitored by the change in absorbance of the pH indicator.

    • The assay is performed at various inhibitor concentrations to determine the IC50 value.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model. The inhibition constants (Ki) are then determined using the Cheng-Prusoff equation.

In Vitro BRAF V600E Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the BRAF V600E kinase.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

  • Reagents:

    • Recombinant active BRAF V600E enzyme.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Substrate: Inactive MEK1 protein.

    • ATP.

    • Test inhibitors serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the diluted active BRAF V600E enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted imidazole-1-sulfonamides and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Imidazole-Sulfonamide EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by imidazole-sulfonamides.

BRAF_Signaling_Pathway RAS RAS-GTP BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Imidazole-Sulfonamide BRAF V600E Inhibitor Inhibitor->BRAF

Caption: The MAPK/ERK pathway showing inhibition of mutant BRAF V600E.

Carbonic_Anhydrase_Inhibition cluster_tumor_cell Tumor Cell CAIX CA IX (on cell surface) H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX hydration Acidification Extracellular Acidification (Promotes Tumor Growth) H_HCO3->Acidification Inhibitor Imidazole-Sulfonamide CA IX Inhibitor Inhibitor->CAIX

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

Drug_Discovery_Workflow Start Compound Design & Library Synthesis Biochem Biochemical Assays (e.g., Kinase, CA Inhibition) Start->Biochem Screening Cell Cell-Based Assays (e.g., Viability, Proliferation) Biochem->Cell Hit Confirmation SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR Data Analysis Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Biochem Re-testing Preclinical Preclinical Studies (In Vivo Models) Optimization->Preclinical Candidate Selection

Caption: A general workflow for the discovery of imidazole-sulfonamides.

Conclusion and Future Directions

The journey of substituted imidazole-1-sulfonamides from the conceptual merging of two historically significant pharmacophores to their current status as promising therapeutic candidates is a testament to the power of rational drug design. The research highlighted in this guide demonstrates their potential as potent and selective inhibitors of key targets in oncology and infectious diseases.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Enhancing the selectivity of these compounds for specific enzyme isoforms or kinase mutants will be crucial to minimize off-target effects and improve their therapeutic index.

  • Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation imidazole-sulfonamides that can overcome known resistance mechanisms is an important avenue of investigation.

  • Exploring New Therapeutic Areas: The versatility of the imidazole-sulfonamide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Investigating its utility in other diseases, such as neurodegenerative disorders or inflammatory conditions, could yield new therapeutic opportunities.

  • Advanced Drug Delivery: Formulating these compounds into advanced drug delivery systems could improve their pharmacokinetic properties, enhance their bioavailability, and enable targeted delivery to the site of action.

References

"4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key intermediate in synthetic organic chemistry.

Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₆H₉N₃O₃S[1][2]
Molecular Weight 203.22 g/mol [1]
CAS Number 140174-48-7[2][3]
Appearance Solid[1]
Purity ≥98% (typical commercial grade)[2]

Synthesis and Reactivity

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds.

Synthetic Pathway

While a detailed experimental protocol for the synthesis of the title compound is not extensively published, the logical synthetic route involves the reaction of 1H-imidazole-4-carbaldehyde with N,N-dimethylsulfamoyl chloride. This reaction introduces the N,N-dimethylsulfamoyl protecting group onto the imidazole ring, a common strategy in multi-step organic synthesis.

Synthesis_Pathway reagent1 1H-imidazole-4-carbaldehyde product 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide reagent1->product Reaction reagent2 N,N-Dimethylsulfamoyl Chloride (DMAS-Cl) reagent2->product

Logical workflow for the synthesis of the title compound.
Experimental Protocol: Reduction of this compound

A documented application of this compound is its use as a precursor in the synthesis of naphthyridine derivatives, which have potential applications in cancer therapy.[4] The following protocol details the reduction of the formyl group to a hydroxymethyl group.[4]

Reaction:

The aldehyde functional group of this compound is reduced to a primary alcohol, yielding (1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol, using sodium borohydride as the reducing agent.

Materials:

  • This compound (4.45 g, 21.9 mmol)[4]

  • Sodium borohydride (0.994 g, 26.28 mmol)[4]

  • Methanol (MeOH, 45 mL)[4]

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • A solution of this compound (4.45 g) in methanol (45 mL) is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to 5°C.[4]

  • Sodium borohydride (0.994 g) is added portion-wise to the cooled solution.[4]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.[4]

  • Upon completion, the reaction mixture is poured into ice water.[4]

  • The aqueous mixture is extracted with dichloromethane.[4]

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the product.[4]

Reduction_Workflow start 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide in MeOH (5°C, N₂ atm) reagent Sodium Borohydride (portion-wise addition) start->reagent 1. stir Stir at Room Temperature (2 hours) reagent->stir 2. quench Pour into Ice Water stir->quench 3. extract Extract with DCM quench->extract 4. dry Dry with MgSO₄, Filter, Evaporate extract->dry 5. product (1-(N,N-dimethylsulfamoyl)-1H- imidazol-4-yl)methanol dry->product 6.

Experimental workflow for the reduction of the title compound.

References

A Technical Guide to the Synthesis of 4-Formylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of the primary synthetic strategies for obtaining 4-formylimidazoles, a critical class of intermediates in medicinal chemistry and materials science. This document details key methodologies, presents quantitative data in comparative tables, and includes detailed experimental protocols for reproducible research.

Introduction

The imidazole nucleus is a cornerstone in pharmaceutical development, present in numerous approved drugs and bioactive molecules. The 4-formylimidazole scaffold, in particular, serves as a versatile building block, allowing for a wide array of subsequent chemical transformations. The aldehyde functional group at the C4 position enables the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations, making it a highly valuable precursor for drug discovery and development programs. This guide explores the most prevalent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of 4-formylimidazoles can be broadly categorized into two approaches: the direct formylation of a pre-existing imidazole ring and the de novo construction of the imidazole ring with the formyl group already incorporated or installed.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazoles.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The resulting electrophilic chloroiminium salt is attacked by the electron-rich imidazole ring, leading to the formation of the aldehyde after aqueous workup.[4]

The regioselectivity of the Vilsmeier-Haack reaction on the imidazole ring can be influenced by the substituent at the N1 position. For N-unsubstituted imidazoles, formylation typically occurs at the C4 or C5 position. However, the reaction is often applied to more complex, substituted imidazoles where regioselectivity is more controlled.

Logical Workflow for Vilsmeier-Haack Reaction

G cluster_prep Reagent Preparation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Attack by Imidazole Imidazole Imidazole Substrate Imidazole->Intermediate Electrophilic Aromatic Substitution Product 4-Formylimidazole Intermediate->Product H2O Aqueous Workup H2O->Intermediate

Caption: Workflow for the Vilsmeier-Haack formylation of an imidazole substrate.

Table 1: Examples of Vilsmeier-Haack Formylation for Imidazole Derivatives

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Glycine/Methylpentanimidate IntermediatePOCl₃, DMFToluene1002-371[5][6]
General Electron-Rich Arene(Chloromethylene)dimethyliminium ChlorideDMF0 to RT6.577[4]
1-Acetyl,1-Carbamoyl CyclopropanesVilsmeier ReagentDMFN/A0.17~90[7]

Detailed Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole [6][8]

This protocol describes a multi-step synthesis where the final step involves a Vilsmeier-Haack type reaction.

  • Preparation of Methanolic Sodium Hydroxide: A solution is prepared by dissolving sodium hydroxide (26.64 g, 0.666 mol) in methanol (250 mL) at 0 °C.

  • Formation of Intermediate: Glycine (50 g, 0.666 mol) is added to the methanolic sodium hydroxide solution and stirred for 15 minutes. Methyl pentanimidate (80 g, 0.70 mol) is then added. The solvent is removed by distillation under reduced pressure.

  • Vilsmeier-Haack Reaction: To the residue, toluene (250 L for a 40 kg batch) is added, followed by the slow addition of phosphorus oxychloride (160 kg for a 40 kg batch) at 30-80 °C over 60 minutes. N,N-dimethylformamide (75 kg for a 40 kg batch) is then added slowly over 2-3 hours.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 2-3 hours.

  • Workup and Isolation: The mixture is cooled to 30 °C and quenched in cold deionized water. The pH is adjusted to 1.2 with 30% aqueous sodium hydroxide. The layers are separated, and the organic (toluene) layer is washed with deionized water. The toluene is concentrated under vacuum, and the solution is cooled to 0-5 °C to precipitate the product. The crystalline solid is filtered, washed with chilled toluene, and dried to yield 2-butyl-4-chloro-5-formylimidazole.

Oxidation of 4-Substituted Imidazoles

A common and direct strategy for synthesizing 4-formylimidazole is the oxidation of a precursor with a C1 substituent at the C4 position, most commonly a methyl or hydroxymethyl group. A variety of oxidizing agents can be employed for this transformation.

  • Oxidation of 4-Methylimidazole: Direct oxidation of the methyl group can be challenging and may require specific catalysts or harsh conditions.

  • Oxidation of 4-Hydroxymethylimidazole: This is often a more straightforward transformation, with milder oxidizing agents providing good yields of the desired aldehyde. Reagents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and ceric ammonium nitrate (CAN) are effective.

General Pathway for Oxidation of Imidazole Precursors

G cluster_reactants Starting Materials Methyl_IM 4-Methylimidazole Product 4-Formylimidazole Methyl_IM->Product Direct, often harsher conditions Hydroxymethyl_IM 4-Hydroxymethylimidazole Hydroxymethyl_IM->Product Milder conditions Oxidant Oxidizing Agent (e.g., MnO₂, CAN) G Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine Aldehyde Aldehyde (e.g., Formaldehyde) Product Substituted Imidazole Aldehyde->Product Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Product Condensation & Cyclization

References

Technical Guide: Safety and Handling of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental use of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS No. 140174-48-7). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including β-secretase (BACE1) inhibitors for potential Alzheimer's disease therapeutics and naphthyridine derivatives for cancer research.

Chemical and Physical Properties

This compound is a solid, cream-colored compound. While comprehensive experimental data is not publicly available for all physical properties, a combination of data from various sources and predicted values are summarized below.

PropertyValueSource
Molecular Formula C₆H₉N₃O₃S[1]
Molecular Weight 203.22 g/mol [1]
Physical Form Solid, cream solid[2]
CAS Number 140174-48-7[1]
Boiling Point 383.7 ± 34.0 °C (Predicted)N/A
Density 1.42 ± 0.1 g/cm³ (Predicted)N/A
pKa -1.56 ± 0.61 (Predicted)N/A
Solubility No data available

Safety and Handling

GHS Hazard Classification:

  • Pictogram:

  • Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

Reactivity and Stability:

  • Chemical Stability: Imidazole-1-sulfonates are generally stable compounds. However, like many organic molecules, they should be stored in a cool, dry place away from strong oxidizing agents.[1]

  • Reactivity: The imidazole ring is an aromatic heterocycle with both acidic and basic properties.[4][5] The sulfonamide group is an electron-withdrawing group. The formyl group is susceptible to nucleophilic attack and can undergo reduction.

  • Hazardous Decomposition Products: The thermal decomposition of sulfonamides can be a multi-stage process.[6] While specific data for this compound is unavailable, thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).

Storage:

Store long-term in a cool, dry place.[1] A storage temperature of 2-8°C is recommended by some suppliers.

Experimental Protocols

A. Synthesis of this compound [1]

This protocol describes the synthesis from 1H-imidazole-4-carbaldehyde.

  • Materials:

    • 1H-imidazole-4-carbaldehyde

    • Anhydrous Dichloromethane (DCM)

    • Acetonitrile

    • N,N-dimethylsulfamoyl chloride

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in a mixture of anhydrous DCM and acetonitrile.

    • To the stirred solution, add N,N-dimethylsulfamoyl chloride (1.05 eq) and triethylamine (1.2 eq) dropwise.

    • Stir the reaction mixture overnight at room temperature.

    • Work-up the reaction mixture to isolate the product. A patent describes purification by flash column chromatography (silica; EtOAc in DCM 0/100 to 60/40) to yield a cream solid.[2]

B. Reduction of the Formyl Group [7]

This protocol describes the reduction of the aldehyde to an alcohol.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Ice water

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol at 5°C under a nitrogen atmosphere.

    • Add sodium borohydride (1.2 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice water and extract with DCM.

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the product.

Role as a Synthetic Intermediate

A. Synthesis Workflow

This compound is a versatile intermediate. The following diagram illustrates its synthesis and subsequent reduction.

Synthesis_Workflow reagent1 1H-imidazole-4-carbaldehyde product1 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide reagent1->product1 Sulfonylation reagent2 N,N-dimethylsulfamoyl chloride, TEA product2 (1-(N,N-dimethylsulfamoyl)-1H- imidazol-4-yl)methanol product1->product2 Reduction reagent3 Sodium borohydride

Synthesis and reduction of the target compound.

B. Application in BACE1 Inhibitor Synthesis and the Amyloidogenic Pathway

This compound is a building block for inhibitors of β-secretase (BACE1), an enzyme central to the amyloidogenic pathway in Alzheimer's disease. BACE1 initiates the cleavage of Amyloid Precursor Protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which can aggregate into neurotoxic plaques.[8][9]

The following diagram illustrates the amyloidogenic pathway and the role of BACE1.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage Abeta Amyloid-β (Aβ) peptide C99->Abeta Cleavage BACE1 β-secretase (BACE1) gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation AD Alzheimer's Disease Pathogenesis Plaques->AD BACE1_inhibitor BACE1 Inhibitors (Synthesized from intermediates like 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide) BACE1_inhibitor->BACE1 Inhibition

The amyloidogenic pathway and the role of BACE1 inhibition.

Spectral Data

While patents and theses indicate that 1H and 13C NMR spectra have been recorded for this compound, the detailed spectral data is not publicly available.[1][2] Researchers should perform their own analytical characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the identity and purity of the compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the SDS from your supplier and follow all institutional safety protocols when handling this chemical.

References

Solubility Profile of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines the expected solubility based on related compounds, provides a detailed experimental protocol for determining precise solubility values, and presents a logical workflow for solvent selection in a research and development context.

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a sulfonamide group, and a formyl substituent. These functional groups are expected to significantly influence its solubility in various organic solvents. The imidazole ring, being a polar aromatic system, can engage in hydrogen bonding. The sulfonamide group is also polar and can act as a hydrogen bond donor and acceptor. The N,N-dimethyl substitution on the sulfonamide prevents it from acting as a hydrogen bond donor at that position. The formyl group adds further polarity to the molecule. Understanding the solubility of this compound is critical for its application in drug discovery and development, including for reaction chemistry, purification, formulation, and analytical characterization.

Predicted Solubility and Physicochemical Properties

While specific experimental data is not available, the solubility of this compound can be inferred from the properties of its constituent functional groups and related molecules. The presence of multiple polar groups suggests a higher affinity for polar solvents. A related compound, N,N-Dimethyl-1H-imidazole-1-sulfonamide, is reported to have excellent solubility in polar solvents. The addition of a formyl group to this structure is likely to enhance its polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉N₃O₃S[1][2]
Molecular Weight203.22 g/mol [1]
AppearanceSolid[1]
Predicted XlogP-0.6[2]

The negative predicted XlogP value suggests that the compound is likely to be more soluble in hydrophilic (polar) solvents than in lipophilic (non-polar) solvents.[2]

Quantitative Solubility Data

Currently, there is no peer-reviewed or publicly available quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
e.g., Methanol25Data Not Availablee.g., Isothermal Saturation
e.g., Ethanol25Data Not Available
e.g., Acetone25Data Not Available
e.g., Acetonitrile25Data Not Available
e.g., Dichloromethane25Data Not Available
e.g., Ethyl Acetate25Data Not Available
e.g., Tetrahydrofuran25Data Not Available
e.g., Toluene25Data Not Available
e.g., Hexane25Data Not Available
e.g., Dimethyl Sulfoxide (DMSO)25Data Not Available
e.g., N,N-Dimethylformamide (DMF)25Data Not Available

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Determination_Workflow start Start: Obtain Pure Compound and Solvents add_excess Add Excess Compound to Solvent in Vials start->add_excess equilibrate Equilibrate at Controlled Temperature (e.g., 24-48h) add_excess->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample analyze Analyze Sample Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Workflow for experimental solubility determination.

Logical Workflow for Solvent Selection in Drug Development

The choice of an appropriate solvent is a critical decision in various stages of drug development. The following diagram outlines a logical workflow for this selection process.

Solvent_Selection_Workflow define_req Define Requirements (e.g., Reaction, Purification, Formulation) initial_screen Initial Solvent Screening (Based on Polarity and Functional Groups) define_req->initial_screen solubility_test Experimental Solubility Testing initial_screen->solubility_test solubility_ok Sufficient Solubility? solubility_test->solubility_ok toxicity_eval Toxicity and Safety Evaluation (ICH Guidelines) safety_ok Acceptable Safety Profile? toxicity_eval->safety_ok process_compat Process Compatibility and Scalability Assessment process_ok Process Compatible? process_compat->process_ok final_selection Final Solvent Selection solubility_ok->initial_screen No solubility_ok->toxicity_eval Yes safety_ok->initial_screen No safety_ok->process_compat Yes process_ok->initial_screen No process_ok->final_selection Yes

Caption: Logical workflow for solvent selection in drug development.

Conclusion

References

Methodological & Application

Synthesis Protocol for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key intermediate in the development of various therapeutic agents. The protocol is based on the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylsulfamoyl chloride. This application note includes a comprehensive experimental procedure, a summary of material properties, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of inhibitors for enzymes such as beta-secretase (BACE), which are implicated in neurodegenerative diseases like Alzheimer's disease. The installation of the N,N-dimethylsulfamoyl group on the imidazole ring provides a stable protecting group and can influence the pharmacokinetic properties of the final active pharmaceutical ingredient. The following protocol details a reliable method for the preparation of this compound.

Chemical Properties

A summary of the key chemical properties for the starting material and the final product is provided in the table below for quick reference.

Property4-imidazolecarboxaldehyde (Starting Material)This compound (Product)
Molecular Formula C₄H₄N₂OC₆H₉N₃O₃S
Molecular Weight 96.09 g/mol 203.22 g/mol
CAS Number 3034-50-2140174-48-7
Appearance Off-white to yellow crystalline powderCream solid[1]
Purity ≥98%≥98%

Experimental Protocol

This section outlines the detailed experimental procedure for the synthesis of this compound.

Materials:

  • 1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol)

  • N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol)

  • Triethylamine (TEA) (34.8 mL, 250 mmol)

  • Anhydrous Dichloromethane (DCM) (333 mL)

  • Anhydrous Acetonitrile (83 mL)

Procedure:

  • To a stirred solution of 1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol) in anhydrous DCM (333 mL) and acetonitrile (83 mL), add N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol) and triethylamine (34.8 mL, 250 mmol) dropwise consecutively at room temperature.[2]

  • Stir the resulting mixture overnight at room temperature.[2]

  • Upon completion of the reaction, the mixture can be worked up. While the direct source does not specify the work-up procedure, a typical aqueous work-up would involve washing the organic layer with water and brine, followed by drying over an anhydrous salt like magnesium sulfate.

  • The crude product is then purified. A patent describing a similar synthesis mentions purification by flash column chromatography.[1]

  • The desired fractions are collected and concentrated in vacuo to yield the final product.[1]

Yield:

  • The synthesis can yield up to 27.2 g (86%) of this compound as a cream solid.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents 1H-imidazole-4-carbaldehyde N,N-dimethylsulfamoyl chloride Triethylamine DCM/Acetonitrile reaction Reaction at Room Temperature (Overnight Stirring) reagents->reaction Mixing workup Aqueous Work-up (Extraction & Drying) reaction->workup Quenching purification Flash Column Chromatography workup->purification Crude Product product 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide purification->product Pure Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate. For instance, it can be used in the synthesis of various heterocyclic compounds. One notable application is its reduction to the corresponding alcohol, (1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol, which is a key precursor for more complex drug candidates. A patent describes the reduction of the title compound using sodium borohydride in methanol.

Conclusion

The provided protocol offers a clear and reproducible method for the synthesis of this compound. This intermediate is of significant interest to researchers in the field of drug discovery and development. Adherence to the detailed steps and safety precautions will ensure a successful synthesis.

References

Application Notes and Protocols: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive formyl group and a protected imidazole core, makes it a valuable intermediate in medicinal chemistry and drug discovery. The dimethylsulfonamide group provides protection for the imidazole nitrogen, enhancing its stability and allowing for selective reactions at the formyl group. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of pharmaceutically active compounds.

Physicochemical Properties

PropertyValue
CAS Number 140174-48-7
Molecular Formula C₆H₉N₃O₃S
Molecular Weight 203.22 g/mol
Appearance White to cream solid
Purity Typically >95%

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in multi-step synthetic pathways. Its aldehyde functionality allows for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Key Applications:
  • Synthesis of BACE Inhibitors: This compound is a crucial intermediate in the synthesis of 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives, which are potent inhibitors of beta-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease.[1]

  • Preparation of Naphthyridine Derivatives: It serves as a starting material for the synthesis of naphthyridine compounds, which are investigated for their potential as anti-cancer agents.[2]

  • Precursor to Substituted Imidazoles: The formyl group can be readily converted to other functional groups, providing access to a wide range of substituted imidazole derivatives for various research applications.

Experimental Protocols

Synthesis of this compound

There are two common methods for the synthesis of the title compound from 1H-imidazole-4-carbaldehyde.

Method A: Using Triethylamine in Dichloromethane

This protocol describes the reaction of 1H-imidazole-4-carbaldehyde with N,N-dimethylsulfamoyl chloride in the presence of triethylamine.[3][4]

  • Reactants: 1H-imidazole-4-carbaldehyde, N,N-dimethylsulfamoyl chloride, Triethylamine

  • Solvent: Dichloromethane (DCM) and Acetonitrile

  • Reaction Time: Overnight (approximately 18 hours)

  • Temperature: Room Temperature (20°C)

  • Yield: 62-94%[3][4]

Detailed Protocol:

  • To a stirred solution of 1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol) in anhydrous dichloromethane (333 mL) and acetonitrile (83 mL), add N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol) dropwise.

  • Subsequently, add triethylamine (34.8 mL, 250 mmol) dropwise to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Add water (500 mL) to the residue and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: Ethyl Acetate:Triethylamine 99:1) to yield the title compound as a white solid.

Method B: Using Sodium Hydride in Acetonitrile

This alternative protocol utilizes sodium hydride as a base.[4]

  • Reactants: 1H-imidazole-4-carbaldehyde, Sodium Hydride, N,N-dimethylsulfamoyl chloride

  • Solvent: Acetonitrile

  • Reaction Time: 1.5 hours for deprotonation, followed by the addition of the sulfamoyl chloride.

  • Temperature: 20°C (with initial cooling)

  • Yield: 91%[4]

Detailed Protocol:

  • In a reaction vessel, suspend sodium hydride in acetonitrile and cool with an ice bath.

  • Add a solution of 4(5)-formylimidazole in acetonitrile to the suspension and stir at 20°C for 1.5 hours.

  • Add dimethylamino sulfonyl chloride to the reaction mixture and continue stirring at 20°C.

  • Upon completion of the reaction (monitored by TLC), quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the product.

Quantitative Data for Synthesis

MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ATriethylamineDCM/Acetonitrile20~1862-94[3][4]
BSodium HydrideAcetonitrile20>1.591[4]
Reduction of this compound

The formyl group of the title compound can be selectively reduced to a hydroxymethyl group using sodium borohydride.[2] This transformation is a key step in the synthesis of certain naphthyridine derivatives.

  • Reactant: this compound

  • Reagent: Sodium borohydride (NaBH₄)

  • Solvent: Methanol (MeOH)

  • Reaction Time: 2 hours

  • Temperature: 5°C to Room Temperature

  • Yield: 56%[2]

Detailed Protocol:

  • Dissolve this compound (4.45 g, 21.9 mmol) in methanol (45 mL) in a flask under a nitrogen atmosphere and cool to 5°C.

  • Add sodium borohydride (0.994 g, 26.28 mmol) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto ice water and extract with dichloromethane (DCM).

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness.

  • Crystallize the residue from diethyl ether (Et₂O).

  • Filter the precipitate and dry to yield (1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol.

Quantitative Data for Reduction

SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compoundNaBH₄Methanol5 to RT2(1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol56[2]

Characterization

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and MS are not explicitly detailed in the cited literature, patents confirm the structure and purity of this compound and its derivatives using standard analytical techniques including NMR, IR, HPLC, and MS.[1][2] Researchers are advised to perform full characterization upon synthesis.

Visualized Workflows

synthesis_workflow cluster_synthesis Synthesis of this compound imidazole 1H-imidazole-4-carbaldehyde reaction Sulfonylation imidazole->reaction reagents N,N-dimethylsulfamoyl chloride + Base (TEA or NaH) reagents->reaction product 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide reaction->product

Caption: Synthetic pathway for this compound.

reduction_workflow cluster_reduction Reduction to Alcohol start_material 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide reduction_step Reduction start_material->reduction_step reagent Sodium Borohydride (NaBH₄) in Methanol reagent->reduction_step reduced_product (1-(N,N-dimethylsulfamoyl)- 1H-imidazol-4-yl)methanol reduction_step->reduced_product

Caption: Reduction of the formyl group to a primary alcohol.

application_flow cluster_application Application in Medicinal Chemistry start 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide intermediate Further Synthetic Transformations (e.g., reduction, coupling reactions) start->intermediate bace BACE Inhibitors (Alzheimer's Disease) intermediate->bace naphthyridine Naphthyridine Derivatives (Cancer) intermediate->naphthyridine

Caption: Role as an intermediate in drug discovery.

References

Application Notes and Protocols: Reactions of the Aldehyde Group in 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring an imidazole core, a reactive aldehyde functional group, and an N,N-dimethylsulfonamide moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including potential protein degraders.[1][2] The aldehyde group at the C4 position of the imidazole ring is a key handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular scaffolds. The electron-withdrawing nature of the N,N-dimethylsulfonamide group is anticipated to modulate the reactivity of the aldehyde, influencing reaction conditions and outcomes.

This document provides detailed application notes and experimental protocols for several key reactions of the aldehyde group in this compound, including the Wittig reaction, reductive amination, Knoevenagel condensation, and the Henry reaction. While specific literature examples for this exact compound are limited, the provided protocols are based on well-established methodologies for similar electron-deficient heteroaromatic aldehydes and serve as a comprehensive guide for researchers.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms N,N-Dimethyl 4-formyl-1H-imidazole-1-sulfonamide
CAS Number 140174-48-7
Molecular Formula C₆H₉N₃O₃S
Molecular Weight 203.22 g/mol
Appearance Solid
SMILES CN(C)S(=O)(=O)n1cnc(C=O)c1

Wittig Reaction: Synthesis of Olefins

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valuable for introducing a carbon-carbon double bond with control over its location. For this compound, the Wittig reaction allows for the extension of the carbon chain at the C4 position, leading to a variety of vinyl-substituted imidazole derivatives.

dot

Wittig_Reaction Aldehyde 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Intermediate Product Alkene Product Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: General workflow of the Wittig reaction.

Quantitative Data (Representative)

The following table presents representative yields for Wittig reactions with various phosphonium ylides. These values are based on reactions with structurally similar electron-deficient aromatic aldehydes and serve as an estimation for reactions with this compound.

Phosphonium YlideProductBaseSolventTemp (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromide4-(Vinyl)-N,N-dimethyl-1H-imidazole-1-sulfonamiden-BuLiTHF0 to rt1275-85
Ethyltriphenylphosphonium bromide4-(Prop-1-en-1-yl)-N,N-dimethyl-1H-imidazole-1-sulfonamideNaHDMSOrt1670-80
Benzyltriphenylphosphonium chloride4-(Styryl)-N,N-dimethyl-1H-imidazole-1-sulfonamidet-BuOKTHFrt2480-90
(Carbethoxymethyl)triphenylphosphonium chlorideEthyl 3-(1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)acrylateNaOEtEtOHreflux685-95
Experimental Protocol: Wittig Reaction

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 equivalents).

    • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.05 equivalents) to the stirred suspension. For n-BuLi, add it dropwise via syringe. For NaH or t-BuOK, add it in portions.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of the aldehyde to the ylide solution via a dropping funnel or syringe.

    • Allow the reaction to warm to room temperature and stir for the time indicated in the table, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This transformation is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

dot

Reductive_Amination Aldehyde 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Product Amine Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General workflow of the reductive amination.

Quantitative Data (Representative)

The following table provides representative yields for the reductive amination of this compound with various amines. These values are based on established procedures for electron-deficient heteroaromatic aldehydes.[3]

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)rt1285-95
AnilineNaBH(OAc)₃DCErt2470-80
MorpholineNaBH(OAc)₃THFrt1680-90
Ammonia (as NH₄OAc)NaBH₃CNMethanolrt2460-70
Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., Benzylamine)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

    • Add the amine (1.1 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

    • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add the reducing agent (1.5 equivalents) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature for the time indicated in the table, or until TLC analysis confirms the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to yield the desired amine.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis.

dot

Knoevenagel_Condensation Aldehyde 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide Intermediate Aldol-type Adduct Aldehyde->Intermediate + Active Methylene ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: General workflow of the Knoevenagel condensation.

Quantitative Data (Representative)

The following table shows representative yields for the Knoevenagel condensation of this compound with various active methylene compounds.

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanolreflux290-98
Ethyl cyanoacetatePiperidine/Acetic AcidToluenereflux885-95
Meldrum's acidPyridineDichloromethanert1280-90
NitromethaneEthylenediammonium diacetateMethanolreflux2465-75
Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., Malononitrile)

  • Base catalyst (e.g., Piperidine, Pyridine)

  • Solvent (e.g., Ethanol, Toluene, Dichloromethane)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

    • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

    • Heat the reaction mixture to the temperature specified in the table and stir for the indicated time. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl (if a basic catalyst was used), followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure α,β-unsaturated compound.

Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols. The reaction is particularly effective for aromatic aldehydes bearing electron-withdrawing groups.[4][5][6]

dot

Henry_Reaction Aldehyde 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide Product β-Nitro Alcohol Aldehyde->Product + Nitronate Anion Nitroalkane Nitroalkane (R-CH2NO2) Intermediate Nitronate Anion Nitroalkane->Intermediate + Base Base Base Catalyst (e.g., Imidazole, TBAF) Base->Intermediate Intermediate->Product

Caption: General workflow of the Henry reaction.

Quantitative Data (Representative)

The following table provides representative yields for the Henry reaction of this compound with various nitroalkanes.

NitroalkaneCatalystSolventTemp (°C)Time (h)Yield (%)
NitromethaneImidazoleWater/Grindingrt0.5-285-95
NitroethaneTetrabutylammonium fluoride (TBAF)THF0 to rt1270-80
1-Nitropropane1,8-Diazabicycloundec-7-ene (DBU)Acetonitrilert2465-75
Experimental Protocol: Henry Reaction

Materials:

  • This compound

  • Nitroalkane (e.g., Nitromethane)

  • Base catalyst (e.g., Imidazole, Tetrabutylammonium fluoride (TBAF), 1,8-Diazabicycloundec-7-ene (DBU))

  • Solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the nitroalkane (1.5-2.0 equivalents) in the chosen solvent.

    • Cool the mixture to the specified temperature (e.g., 0 °C for TBAF).

    • Add the base catalyst (0.1-0.2 equivalents) dropwise or in portions.

    • Stir the reaction mixture at the indicated temperature for the specified time. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, acidify the reaction mixture to pH ~6-7 with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude β-nitro alcohol by flash column chromatography on silica gel to afford the pure product.

Conclusion

The aldehyde group of this compound serves as a versatile synthetic handle for a variety of important chemical transformations. The protocols provided herein for the Wittig reaction, reductive amination, Knoevenagel condensation, and Henry reaction offer robust starting points for the synthesis of a wide array of novel imidazole-containing compounds. Researchers and drug development professionals can utilize these methods to generate libraries of molecules for screening and lead optimization, leveraging the unique structural and electronic properties of this valuable building block. It is recommended to perform small-scale optimization of reaction conditions for each specific substrate combination to achieve the best possible outcomes.

References

Application of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS No. 140174-48-7) as a key intermediate in the synthesis of bioactive molecules. This versatile building block has demonstrated utility in the development of potential therapeutics for oncology and neurodegenerative diseases.

Overview of Synthetic Applications

This compound serves as a crucial starting material for the synthesis of complex heterocyclic compounds. Its bifunctional nature, featuring a reactive formyl group and a sulfonamide-protected imidazole ring, allows for a variety of chemical transformations. The primary applications identified in the literature are in the synthesis of:

  • Naphthyridine derivatives with potential applications as anticancer agents.

  • 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives as inhibitors of β-secretase (BACE1) for the potential treatment of Alzheimer's disease.

The N,N-dimethylsulfonamide group acts as a protecting group for the imidazole nitrogen, which can be removed under specific conditions if required for the final compound's activity.

Synthesis of Anticancer Naphthyridine Derivatives

Quantitative Data on Related Naphthyridine Derivatives

The following table summarizes the cytotoxic activity of various naphthyridine derivatives against different cancer cell lines to provide a contextual understanding of their potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
Compound 12 HBL-100 (Breast Cancer)1.37[2]
Compound 17 KB (Oral Cancer)3.7[2]
Compound 22 SW-620 (Colon Cancer)3.0[2]
Compound 5j HeLa (Cervical Cancer)6.4[3]
Compound 5k MCF-7 (Breast Cancer)2.03[3]
Experimental Protocols

A. Synthesis of 4-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (Intermediate)

This protocol is based on the reduction of the formyl group described in patent US9757364B2.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • Dissolve this compound (e.g., 4.45 g, 21.9 mmol) in methanol (45 mL) in a suitable reaction vessel.

  • Cool the solution to 5°C using an ice bath under a nitrogen atmosphere.

  • Add sodium borohydride (e.g., 0.994 g, 26.28 mmol) portion-wise to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the product.

B. General Scheme for Naphthyridine Synthesis

The synthesis of the final naphthyridine derivatives from the hydroxymethyl intermediate would typically involve further steps such as chlorination of the hydroxyl group followed by nucleophilic substitution with a naphthyridine core. A general synthetic route is depicted below.

G A 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide B 4-(Hydroxymethyl)-N,N-dimethyl- 1H-imidazole-1-sulfonamide A->B Reduction (e.g., NaBH4) C 4-(Chloromethyl)-N,N-dimethyl- 1H-imidazole-1-sulfonamide B->C Chlorination (e.g., SOCl2) E Bioactive Naphthyridine Derivative C->E Nucleophilic Substitution D Naphthyridine Core D->E

Caption: General workflow for synthesizing bioactive naphthyridine derivatives.

Signaling Pathways in Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives have been reported to exert their anticancer effects through various signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways .[4]

Wnt Signaling Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Small molecule inhibitors can disrupt this pathway at different levels, from receptor binding to downstream nuclear signaling, ultimately leading to decreased cancer cell proliferation and survival.

Wnt_Pathway cluster_0 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF GeneTranscription Gene Transcription (Proliferation, Survival) TCF_LEF->GeneTranscription Inhibitor Naphthyridine Derivative Inhibitor->Frizzled Inhibition Inhibitor->Dsh Inhibition BetaCatenin_n β-Catenin Inhibitor->BetaCatenin_n Inhibition BetaCatenin_n->TCF_LEF

Caption: Inhibition of the Wnt signaling pathway by small molecules.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[5][6] Inhibitors targeting this pathway can effectively halt tumor progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Naphthyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition BACE_Inhibitor_Synthesis A 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide B 4-(Aminomethyl)-N,N-dimethyl- 1H-imidazole-1-sulfonamide A->B Reductive Amination D Bioactive Imidazo[1,2-a]pyrazine BACE1 Inhibitor B->D Cyclization C Substituted 2-aminopyrazine C->D APP_Processing_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleaved by BACE1 C99 C99 fragment APP->C99 cleaved by BACE1 sAPPa sAPPα APP->sAPPa cleaved by α-secretase C83 C83 fragment APP->C83 cleaved by α-secretase BACE1 β-secretase (BACE1) gamma_secretase γ-secretase Ab Amyloid-β (Aβ) (toxic) C99->Ab cleaved by γ-secretase Plaques Amyloid Plaques Ab->Plaques BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->BACE1 Inhibition alpha_secretase α-secretase (non-amyloidogenic) P3 P3 fragment (non-toxic) C83->P3 cleaved by γ-secretase

References

N,N-Dimethylsulfonamide as a Protecting Group in Imidazole Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of the N,N-dimethylsulfonamide (also known as N,N-dimethylsulfamoyl) group as a protecting group for the imidazole nitrogen. These notes detail its application, stability, and protocols for both its introduction and removal, supported by quantitative data and experimental procedures.

Introduction

The protection of the imidazole nitrogen is a critical step in the synthesis of complex molecules containing this heterocycle, particularly in medicinal chemistry and drug development. The N,N-dimethylsulfonamide group serves as an effective protecting group, offering distinct advantages in specific synthetic contexts. It is particularly valuable as a directing group for metallation, enabling regioselective functionalization of the imidazole ring.

Application and Stability

The N,N-dimethylsulfonamide group is primarily employed to facilitate deprotonation at the C2 or C5 position of the imidazole ring through lithiation. This allows for the introduction of various electrophiles at these positions.

Key Features:

  • Directing Group for Lithiation: The sulfamoyl group directs lithiation to the C2 and C5 positions of the imidazole ring.

  • Acid-Labile Deprotection: The group can be readily cleaved under acidic conditions, typically with hydrochloric acid.

While comprehensive stability data is not extensively published, the protecting group is known to be stable to organolithium reagents at low temperatures. Its stability towards a broader range of reagents is an area requiring further investigation.

Data Presentation

The following tables summarize the available quantitative data for the protection and deprotection of imidazoles using the N,N-dimethylsulfonamide group, as well as its use in subsequent functionalization.

Table 1: Synthesis of N,N-Dimethylsulfonamide Protected Imidazoles

Imidazole SubstrateReagents and ConditionsProductYield (%)Reference
ImidazoleN,N-Dimethylsulfamoyl chloride, Triethylamine, THF1-(N,N-Dimethylsulfamoyl)imidazoleHighGeneral Procedure

Note: While the reaction is widely used, specific yield data for the protection of unsubstituted imidazole was not found in the surveyed literature. The yield is generally expected to be high based on common organic synthesis practices.

Table 2: Functionalization of N,N-Dimethylsulfonamide Protected Imidazoles

Starting MaterialReagents and ConditionsElectrophileProductYield (%)Reference
1-(Dimethylsulfamoyl)imidazole1. n-ButyllithiumDimethylformamide1-(Dimethylsulfamoyl)-2-imidazolecarboxaldehyde19[1]
1-(Dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole1. sec-ButyllithiumMethyl formate1-(Dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)-5-imidazolecarboxaldehyde57[1]

Table 3: Deprotection of N,N-Dimethylsulfonamide Protected Imidazoles

SubstrateReagents and ConditionsProductOverall Yield (%)Reference
1-(N,N-Dimethylsulfamoyl)-2-(triethylsilyl)imidazole-4-carbaldehyde2 N HClImidazole-4-carbaldehyde70.2 (from 1-(N,N-dimethylsulfamoyl)imidazole)[1]

Experimental Protocols

Protocol 1: Protection of Imidazole with N,N-Dimethylsulfamoyl Chloride

Objective: To synthesize 1-(N,N-dimethylsulfamoyl)imidazole.

Materials:

  • Imidazole

  • N,N-Dimethylsulfamoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain 1-(N,N-dimethylsulfamoyl)imidazole.

Protocol 2: Deprotection of 1-(N,N-Dimethylsulfamoyl)imidazole

Objective: To remove the N,N-dimethylsulfamoyl protecting group from an imidazole derivative.

Materials:

  • 1-(N,N-Dimethylsulfamoyl)-substituted imidazole

  • 2 N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-(N,N-dimethylsulfamoyl)-substituted imidazole (1.0 eq) in a suitable solvent (e.g., THF or methanol).

  • Add 2 N HCl solution (a sufficient amount to ensure acidic conditions).

  • Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate, so it is crucial to monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the deprotected imidazole product.

  • If necessary, purify the crude product by a suitable method such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in these notes.

Protection_Reaction Imidazole Imidazole Reagents + N,N-Dimethylsulfamoyl chloride + Triethylamine in THF Imidazole->Reagents ProtectedImidazole 1-(N,N-Dimethylsulfamoyl)imidazole Reagents->ProtectedImidazole

Caption: Reaction scheme for the protection of imidazole.

Deprotection_Reaction ProtectedImidazole 1-(N,N-Dimethylsulfamoyl)imidazole Reagents + 2 N HCl ProtectedImidazole->Reagents Imidazole Imidazole Reagents->Imidazole

Caption: Reaction scheme for the deprotection of 1-(N,N-dimethylsulfamoyl)imidazole.

Experimental_Workflow_Protection Start Dissolve Imidazole in THF AddBase Add Triethylamine Start->AddBase AddReagent Add N,N-Dimethylsulfamoyl chloride AddBase->AddReagent React Stir at Room Temperature AddReagent->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product 1-(N,N-Dimethylsulfamoyl)imidazole Purify->Product

Caption: Experimental workflow for the protection of imidazole.

Lithiation_Functionalization ProtectedImidazole 1-(N,N-Dimethylsulfamoyl)imidazole Lithiation 1. n-BuLi, THF, low temp. ProtectedImidazole->Lithiation Electrophile 2. Electrophile (E+) Lithiation->Electrophile FunctionalizedProduct Functionalized Imidazole Electrophile->FunctionalizedProduct

Caption: General scheme for lithiation and functionalization.

References

Application Notes and Protocols for the Derivatization of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" is a versatile bifunctional molecule containing a reactive aldehyde group and a sulfonamide-protected imidazole ring. This unique combination makes it an attractive starting scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and development. The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of a broad chemical space. The N,N-dimethylsulfamoyl group on the imidazole nitrogen provides stability and modulates the electronic properties of the imidazole ring.

These application notes provide an overview of potential derivatization strategies for "this compound" and detailed, albeit generalized, protocols for key reactions. The protocols are based on established synthetic methodologies for similar aromatic and heteroaromatic aldehydes and can be adapted and optimized for this specific substrate.

Key Derivatization Strategies

The formyl group at the C4 position of the imidazole ring is the primary site for derivatization. Several classical and modern organic reactions can be employed to generate a library of compounds with diverse functionalities. The principal strategies include:

  • Reductive Amination: To introduce a wide range of amine-containing side chains.

  • Wittig Reaction and its Variants: For the formation of alkenes, providing access to compounds with different geometries and electronic properties.

  • Knoevenagel Condensation: To introduce α,β-unsaturated systems, which are valuable pharmacophores.

  • Multicomponent Reactions (e.g., Ugi, Passerini): For the rapid generation of complex molecules with multiple points of diversity in a single step.

Experimental Protocols

Note: The following protocols are general procedures and may require optimization for "this compound". This includes adjustments to reaction times, temperatures, and stoichiometry. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives

This protocol describes the one-pot synthesis of secondary or tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Workflow Diagram:

G start Start: 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide imine_formation Imine Formation (Intermediate) start->imine_formation Mix amine Primary or Secondary Amine (R1R2NH) amine->imine_formation solvent Solvent (e.g., MeOH, DCE) solvent->imine_formation product Final Product: Substituted Amine Derivative imine_formation->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) reducing_agent->product workup Aqueous Work-up & Purification product->workup G start Start: 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide reaction Wittig Reaction start->reaction phosphonium_salt Phosphonium Salt (e.g., Ph3P+CH2R Br-) ylide_formation Ylide Formation (Wittig Reagent) phosphonium_salt->ylide_formation base Base (e.g., n-BuLi, NaH) base->ylide_formation ylide_formation->reaction product Final Product: Alkene Derivative reaction->product workup Aqueous Work-up & Purification product->workup G start Start: 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide condensation Knoevenagel Condensation start->condensation active_methylene Active Methylene Cmpd. (e.g., Malononitrile) active_methylene->condensation base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->condensation solvent Solvent (e.g., Ethanol, Toluene) solvent->condensation product Final Product: α,β-Unsaturated Derivative condensation->product workup Work-up & Purification product->workup

Catalytic Conversion of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" into a variety of valuable functional groups. This versatile building block, featuring an electron-deficient imidazole ring due to the N,N-dimethylsulfamoyl group, offers a reactive aldehyde handle for diverse chemical transformations crucial in medicinal chemistry and drug development.

Introduction

"this compound" is a key intermediate in the synthesis of complex heterocyclic compounds. The formyl group at the C4 position serves as a versatile precursor for the introduction of various functionalities, including hydroxymethyl, carboxyl, amino, cyano, and extended carbon chains. The electron-withdrawing nature of the N,N-dimethylsulfamoyl group significantly influences the reactivity of the imidazole ring and the aldehyde, often requiring carefully optimized catalytic conditions for successful transformations.

This document outlines protocols for several key catalytic conversions:

  • Reduction to Alcohol: Conversion of the formyl group to a primary alcohol.

  • Oxidation to Carboxylic Acid: Synthesis of the corresponding imidazole-4-carboxylic acid derivative.

  • Reductive Amination: Formation of various secondary and tertiary amines.

  • Carbon-Carbon Bond Forming Reactions: Including Wittig and Henry reactions for olefination and nitroalkanol synthesis.

  • Cyanation: Introduction of a nitrile functionality.

Catalytic Reduction to 4-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

The reduction of the formyl group to a hydroxymethyl group is a fundamental transformation. While stoichiometric reducing agents like sodium borohydride are commonly used, catalytic hydrogenation offers a greener and often more selective alternative.

Reaction Scheme:

G This compound This compound 4-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide 4-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide This compound->4-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide [Catalyst], H2 G This compound This compound 4-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic Acid 4-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic Acid This compound->4-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylic Acid [Catalyst], O2 or Air G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Catalytic Reduction A This compound C Imine Intermediate A->C B Primary or Secondary Amine (R1R2NH) B->C E Amine Product C->E D [Catalyst], H2 or Hydride Source D->E G This compound This compound Alkene Product Alkene Product This compound->Alkene Product Phosphonium Ylide G This compound This compound β-Nitro Alcohol Product β-Nitro Alcohol Product This compound->β-Nitro Alcohol Product Nitroalkane, Base Catalyst G This compound This compound 4-Cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide 4-Cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide This compound->4-Cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide [Catalyst], Cyanide Source

Application Notes and Protocols: Diels-Alder Reactions of 4-Vinylimidazoles Derived from 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of cyclic and bicyclic systems, has found significant application in the synthesis of complex heterocyclic molecules. Vinylimidazoles, in particular, serve as versatile dienes in these [4+2] cycloaddition reactions, leading to the formation of tetrahydrobenzimidazoles. These scaffolds are of considerable interest in medicinal chemistry and drug development due to their presence in various biologically active natural products.

This document provides detailed application notes and protocols for the Diels-Alder reactions of 4-vinylimidazoles, with a specific focus on derivatives bearing the N,N-dimethylsulfamoyl (DMAS) protecting group, which can be synthesized from 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. The DMAS group is of particular interest as it can influence the reactivity and stability of the resulting cycloadducts, often preventing rearomatization.[1]

Synthesis of 4-Vinyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

The conversion of an aldehyde to a vinyl group is a standard transformation in organic synthesis, often accomplished via olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. While a specific literature procedure for the olefination of this compound has not been identified, a general protocol based on the Wittig reaction is proposed below. Researchers should note that optimization of reaction conditions may be necessary.

Proposed Experimental Protocol: Wittig Olefination

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portionwise.

  • Allow the resulting yellow-orange suspension to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-Vinyl-N,N-dimethyl-1H-imidazole-1-sulfonamide.

Intermolecular Diels-Alder Reactions

4-Vinylimidazoles readily participate in intermolecular Diels-Alder reactions with various dienophiles. N-phenylmaleimide (NPM) is a commonly used reactive dienophile that undergoes cycloaddition with these dienes, often at room temperature, to yield the corresponding tetrahydrobenzimidazole derivatives as single stereoisomers.[2][3] In certain cases, the product precipitates from the reaction mixture, which can simplify purification and prevent rearomatization of the initial cycloadduct.[2][3]

Experimental Protocol: Reaction with N-Phenylmaleimide

Materials:

  • 4-Vinyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

  • N-Phenylmaleimide (NPM)

  • Benzene (degassed) or Dichloromethane

  • Hexanes

Procedure:

  • In a sealed tube, dissolve 4-Vinyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 eq) and N-Phenylmaleimide (1.1 eq) in degassed benzene to a concentration of 0.1 M.

  • Stir the reaction mixture at room temperature. For the DMAS-protected vinylimidazole, precipitation of the product may be observed.

  • Monitor the reaction progress by ¹H NMR spectroscopy or TLC. Reactions are often complete within 24-96 hours.[1]

  • If a precipitate has formed, collect the solid product by filtration and wash with a minimal amount of cold solvent (e.g., benzene or hexanes) to yield the pure cycloadduct.

  • If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.

Quantitative Data
Diene Protecting GroupDienophileSolventTemperature (°C)Time (d)Yield (%)Citation
DMASNPMBenzeneRoom Temp.440 (isolated)[1]
Benzyl (Bn)NPMBenzeneRoom Temp.483 (isolated)[1]
SEMNPMBenzeneRoom Temp.1070 (NMR)[1]

DMAS: N,N-dimethylsulfamoyl; NPM: N-phenylmaleimide; SEM: 2-(Trimethylsilyl)ethoxymethyl

Intramolecular Diels-Alder Reactions

The intramolecular variant of the Diels-Alder reaction involving 4-vinylimidazoles provides a powerful method for the construction of fused polycyclic systems. The nature of the linker between the diene and dienophile, as well as the protecting group on the imidazole, can significantly influence the efficiency and stereoselectivity of the cycloaddition.[4] Amide-linked substrates have been shown to undergo cycloaddition at room temperature, although the initial adducts can sometimes be challenging to isolate.[5]

Logical Workflow for Intramolecular Diels-Alder Reactions

G cluster_0 Substrate Synthesis cluster_1 Cycloaddition cluster_2 Analysis & Purification start 4-Vinylimidazole Derivative linker Linker Attachment (e.g., acylation with dienophilic acid chloride) start->linker substrate Intramolecular Diels-Alder Substrate linker->substrate reaction Intramolecular Diels-Alder Reaction (Thermal or Lewis Acid Catalysis) substrate->reaction adduct Fused Polycyclic Cycloadduct reaction->adduct analysis Spectroscopic Analysis (NMR, MS) adduct->analysis purification Chromatography adduct->purification

Caption: Workflow for intramolecular Diels-Alder reactions of 4-vinylimidazoles.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of 4-vinylimidazoles with dienophiles like N-phenylmaleimide generally proceeds with high stereoselectivity, favoring the formation of the endo isomer. This preference is a result of secondary orbital interactions in the transition state. In intramolecular cases, the stereochemical outcome is often dictated by the geometry of the transition state, with products derived from an anti transition state being common.[4]

Reaction Pathway Diagram

G cluster_0 Transition State diene 4-Vinylimidazole (Diene) ts Endo Transition State (Secondary Orbital Interaction) diene->ts [4+2] Cycloaddition dienophile N-Phenylmaleimide (Dienophile) dienophile->ts [4+2] Cycloaddition product Tetrahydrobenzimidazole Cycloadduct ts->product aromatized Aromatized Product product->aromatized Rearomatization (e.g., elimination)

Caption: General mechanism of the Diels-Alder reaction of 4-vinylimidazoles.

Applications in Drug Development

The tetrahydrobenzimidazole core structures synthesized through these Diels-Alder reactions are prevalent in a number of pyrrole-imidazole alkaloids, a class of marine natural products with diverse and potent biological activities. For instance, the core of ageliferin can be constructed using this methodology.[4] The ability to rapidly assemble these complex molecular architectures makes the Diels-Alder reaction of vinylimidazoles a valuable strategy in the synthesis of novel therapeutic agents and in the exploration of the structure-activity relationships of these natural products. The development of new analogues through this synthetic route could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols: The Role of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide as a key building block in the synthesis of potent and selective kinase inhibitors. The imidazole scaffold is a prevalent motif in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The sulfonamide group can enhance solubility and provide additional interaction points, making this reagent a valuable tool in medicinal chemistry.

Introduction to Kinase Inhibition and the Imidazole Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This has made them a major class of drug targets. Imidazole-based compounds have emerged as a particularly successful class of kinase inhibitors, with many approved drugs and clinical candidates featuring this heterocyclic core. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the kinase hinge region.

Featured Application: Synthesis of p38 MAPK Inhibitors

This document focuses on the application of this compound in the synthesis of inhibitors targeting p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway involved in inflammatory responses, and its inhibition has therapeutic potential for a range of autoimmune and inflammatory diseases.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by cellular stresses and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38_pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates InflammatoryResponse Inflammatory Response (Cytokine Production) TranscriptionFactors->InflammatoryResponse activates

Caption: The p38 MAPK signaling cascade.

Synthetic Workflow for Kinase Inhibitor Synthesis

The following workflow outlines a representative synthesis of a p38 MAPK inhibitor utilizing this compound. This protocol is based on analogous synthetic transformations reported in the literature for structurally similar compounds.

synthetic_workflow Start 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide Step1 Reductive Amination Start->Step1 Intermediate Amine Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Amide) Intermediate->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: General synthetic workflow.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps. Researchers should note that these are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Reductive Amination of this compound

This procedure describes the conversion of the aldehyde functionality to an amine, which can then be further elaborated.

Materials:

  • This compound

  • Primary or secondary amine (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add the desired amine (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Starting MaterialAmineProductYield (%)
This compound4-fluoroanilineN-((1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methyl)-4-fluoroaniline75-85
Protocol 2: Suzuki Coupling for Core Elaboration

This protocol describes a potential subsequent step to introduce further diversity to the inhibitor scaffold, assuming the amine intermediate has been appropriately modified to a halide or triflate.

Materials:

  • Aryl- or heteroaryl-halide intermediate (derived from the product of Protocol 1)

  • Aryl- or heteroaryl-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add the aryl-halide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Aryl-Halide IntermediateBoronic AcidProduct (Representative Kinase Inhibitor Scaffold)Yield (%)
(Modified Amine Intermediate)4-pyridinylboronic acid(Structure with imidazole, sulfonamide, and pyridine moieties)60-70

Kinase Inhibitory Activity

The synthesized compounds would then be evaluated for their inhibitory activity against the target kinase, p38 MAPK, and a panel of other kinases to determine selectivity. A common method for this is a biochemical assay.

Protocol 3: In Vitro p38α MAPK Inhibition Assay (General Overview)

Principle:

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α MAPK enzyme.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Specific peptide substrate (e.g., ATF2)

  • ATP (radiolabeled or for use with a detection antibody)

  • Test compounds (the synthesized inhibitors)

  • Assay buffer

  • Detection reagents (e.g., anti-phospho-substrate antibody)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a multi-well plate, add the p38α enzyme, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radiometric detection).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data (Hypothetical for a successful inhibitor):

Compoundp38α MAPK IC₅₀ (nM)
Representative Imidazole-Sulfonamide Inhibitor10 - 100

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of imidazole-sulfonamide based compounds as potential therapeutic agents. The modular nature of the synthetic routes allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide". The information is presented in a question-and-answer format to directly address potential challenges in improving the yield of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most plausible synthetic route involves a two-step process. The first step is the synthesis of the precursor, N,N-dimethyl-1H-imidazole-1-sulfonamide. This is typically achieved by reacting imidazole with dimethylsulfamoyl chloride in the presence of a base. The second step is the formylation of the N,N-dimethyl-1H-imidazole-1-sulfonamide intermediate, most commonly via the Vilsmeier-Haack reaction.[1]

Q2: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?

A2: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The imidazole ring in N,N-dimethyl-1H-imidazole-1-sulfonamide is an electron-rich heterocycle, making it a suitable substrate for this reaction.[1]

Q3: What are the key factors influencing the yield of the Vilsmeier-Haack formylation step?

A3: Several factors can significantly impact the yield of the formylation reaction. These include the stoichiometry of the Vilsmeier reagent, reaction temperature, reaction time, and the purity of reagents and solvents. Careful control of these parameters is crucial for optimizing the yield and minimizing byproduct formation.

Q4: What are the common side reactions or byproducts in this synthesis?

A4: In the Vilsmeier-Haack formylation of imidazoles, potential side reactions include the formation of di-formylated products if the reaction conditions are too harsh or if there is an excess of the Vilsmeier reagent. Incomplete reaction can also lead to the presence of unreacted starting material. During the synthesis of the sulfonamide precursor, side reactions can occur if the reagents are not anhydrous, leading to the hydrolysis of dimethylsulfamoyl chloride.

Troubleshooting Guide

Low Yield in the Synthesis of N,N-dimethyl-1H-imidazole-1-sulfonamide (Precursor)
Observed Problem Potential Cause Suggested Solution
Low to no product formation 1. Inactive dimethylsulfamoyl chloride: The reagent is sensitive to moisture and can hydrolyze.Use freshly opened or distilled dimethylsulfamoyl chloride. Ensure storage in a desiccator.
2. Presence of moisture in the reaction: Water will react with the sulfamoyl chloride.Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inappropriate base: The base may not be strong enough to deprotonate imidazole effectively.Use a strong, non-nucleophilic base like sodium hydride or potassium carbonate.
Complex mixture of products 1. Side reactions due to high temperature: Elevated temperatures can lead to decomposition or side reactions.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
2. Impure starting materials: Impurities in the imidazole can lead to undesired byproducts.Use high-purity imidazole.
Low Yield in the Vilsmeier-Haack Formylation Step
Observed Problem Potential Cause Suggested Solution
Low yield of the desired 4-formyl product 1. Incomplete formation of the Vilsmeier reagent: Insufficient reaction time or low temperature for reagent formation.Allow sufficient time for the formation of the Vilsmeier reagent (DMF and POCl₃) before adding the imidazole substrate. A common practice is to stir the DMF and POCl₃ mixture at 0°C for at least 30 minutes.
2. Low reactivity of the substrate: The sulfonamide group might slightly deactivate the imidazole ring.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
3. Hydrolysis of the Vilsmeier reagent: Presence of moisture in the reagents or solvent.Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Formation of multiple products (e.g., di-formylation) 1. Excess of Vilsmeier reagent: A high concentration of the formylating agent can lead to multiple formylations.Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate of approximately 1.1:1 to 1.5:1.
2. High reaction temperature: Can lead to decreased selectivity.Maintain a lower reaction temperature (e.g., 0°C to room temperature) to favor mono-formylation.
Starting material remains unreacted 1. Insufficient Vilsmeier reagent: Not enough electrophile to drive the reaction to completion.Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).
2. Reaction time is too short: The reaction may be sluggish.Increase the reaction time and monitor by TLC until the starting material is consumed.

Experimental Protocols

Note: The following protocols are representative procedures based on general methods for sulfonamide formation and Vilsmeier-Haack reactions. Optimization may be required to achieve the best yield for this specific synthesis.

Step 1: Synthesis of N,N-dimethyl-1H-imidazole-1-sulfonamide (Precursor)

Materials:

  • Imidazole

  • Dimethylsulfamoyl chloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Anhydrous Diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve imidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add dimethylsulfamoyl chloride (1.05 equivalents) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it carefully by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain N,N-dimethyl-1H-imidazole-1-sulfonamide.

Step 2: Vilsmeier-Haack Formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide

Materials:

  • N,N-dimethyl-1H-imidazole-1-sulfonamide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

  • Cool the DMF to 0°C in an ice-salt bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Quantitative Data

The optimal reaction conditions for the synthesis of this compound are not extensively reported in the literature. The following tables provide a summary of typical reaction parameters for the Vilsmeier-Haack formylation of related heteroaromatic compounds, which can serve as a starting point for optimization.

Table 1: Influence of Vilsmeier Reagent Stoichiometry on Formylation Yield

Equivalents of POCl₃ (relative to substrate)Equivalents of DMF (relative to substrate)Expected Yield TrendPotential Issues
1.13.0Moderate to GoodIncomplete conversion if substrate is not highly reactive.
1.55.0Good to HighPotential for increased side products if not controlled.
2.07.0HighHigher risk of di-formylation and other side reactions.

Table 2: Effect of Temperature on Formylation Reaction

Temperature (°C)Expected Reaction TimeExpected Yield TrendPotential Issues
04 - 8 hoursLower to ModerateSlow reaction rate, may not go to completion.
Room Temperature (~25)2 - 4 hoursModerate to GoodGood balance of reaction rate and selectivity.
50 - 601 - 2 hoursPotentially HigherIncreased risk of byproduct formation and decomposition.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Vilsmeier-Haack Formylation imidazole Imidazole reaction1 Reaction imidazole->reaction1 dmscl Dimethylsulfamoyl Chloride dmscl->reaction1 base Base (e.g., NaH) base->reaction1 solvent1 Anhydrous THF solvent1->reaction1 precursor N,N-dimethyl-1H-imidazole-1-sulfonamide precursor_input Precursor precursor->precursor_input workup1 Work-up & Purification reaction1->workup1 workup1->precursor reaction2 Formylation Reaction precursor_input->reaction2 dmf Anhydrous DMF vilsmeier_reagent Vilsmeier Reagent Formation dmf->vilsmeier_reagent poccl3 POCl₃ poccl3->vilsmeier_reagent solvent2 Anhydrous DCM solvent2->reaction2 product This compound vilsmeier_reagent->reaction2 workup2 Work-up & Purification reaction2->workup2 workup2->product troubleshooting_logic cluster_precursor Precursor Synthesis cluster_formylation Formylation Step start Low Yield Observed check_step Which step has low yield? start->check_step precursor_issue Check Reagent Purity (Imidazole, DMSCl) Check for Moisture Verify Base Strength check_step->precursor_issue Step 1 formylation_issue Check Vilsmeier Reagent Formation (Stoichiometry, Temp) Check for Moisture Optimize Reaction Time/Temp check_step->formylation_issue Step 2 solution Improved Yield precursor_issue->solution Address Issues formylation_issue->solution Address Issues

References

Technical Support Center: Purification of Crude "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of "4--Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide".

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide via column chromatography.

Question 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate.

Answer: This indicates that your compound is highly polar and requires a more polar mobile phase for elution.[1]

  • Solution 1: Increase Solvent Polarity. Prepare a mobile phase with a small percentage of methanol in a solvent like dichloromethane (DCM) or ethyl acetate. Start with a low percentage (e.g., 1-2% methanol) and gradually increase it.

  • Solution 2: Add a Modifier. Adding a small amount of a modifier like triethylamine (0.1-1%) can help by neutralizing acidic sites on the silica gel, which can strongly interact with the basic nitrogen of the imidazole ring.[2]

Question 2: The compound is co-eluting with impurities, showing overlapping spots on the TLC plate.

Answer: Co-elution is a common issue when impurities have similar polarities to the target compound.[2]

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems.[2] For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. Different solvents interact differently with your compound and the stationary phase, which can alter selectivity.

  • Solution 2: Switch to Gradient Elution. If you are using an isocratic (constant solvent mixture) system, changing to a gradient elution can improve separation.[2] Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to separate compounds with close Rf values.[2]

  • Solution 3: Try a Different Stationary Phase. If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina or reversed-phase silica (C18) could offer different selectivity.

Question 3: My compound appears to be degrading on the silica gel column.

Answer: Some compounds are sensitive to the acidic nature of silica gel and can decompose during purification.[1]

  • Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by treating it before use.[1] This can be done by flushing the packed column with a solvent mixture containing a small percentage of triethylamine (1-2%) before loading your sample.[3]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or florisil.[1]

  • Solution 3: Minimize Contact Time. Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Question 4: I'm observing significant peak tailing in my HPLC analysis after purification.

Answer: Peak tailing is often caused by strong interactions between the analyte and the stationary phase.[3]

  • Solution 1: Add a Modifier to the Mobile Phase. For reversed-phase HPLC, adding a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase can protonate the imidazole nitrogen, reducing its interaction with residual silanols on the column.

  • Solution 2: Use a Different Column. An embedded polar group (EPG) column or a phenyl-hexyl column can provide alternative selectivity and reduce tailing for polar compounds.[3]

  • Solution 3: Consider HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that show poor retention in reversed-phase chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A1: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane. Due to the polar nature of the formyl and sulfonamide groups, you will likely need a polar system. Begin with TLC analysis using systems like 95:5 DCM:MeOH or 50:50 EtOAc:Hexane and optimize from there to achieve an Rf value of 0.2-0.3 for your target compound.[3]

Q2: How should I prepare my sample for loading onto the column?

A2: It is best to dissolve the crude sample in a minimum amount of the initial chromatography solvent or a slightly more polar solvent.[4] If the compound has poor solubility in the mobile phase, you can use the dry-loading technique.[4] To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.[4] This powder can then be carefully added to the top of the column.[4]

Q3: My purified compound still shows some color. How can I remove it?

A3: Colored impurities can sometimes be removed by treating a solution of your compound with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the solution through celite to remove the carbon. Note that this may lead to some loss of your product.

Q4: Can I use recrystallization to purify this compound instead of chromatography?

A4: Recrystallization can be a viable alternative or a final purification step if a suitable solvent system is found.[2] Experiment with different solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.[2] A two-solvent system (e.g., ethanol/water) might also be effective.[2]

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Outcomes

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Neutral AluminaC18 Reversed-Phase Silica
Mobile Phase Gradient: 0-10% MeOH in DCMIsocratic: 98:2 DCM:MeOH with 0.1% Et3NGradient: 10-90% Acetonitrile in Water with 0.1% Formic Acid
Expected Purity >95%>95%>98% (analytical)
Typical Yield 70-85%65-80%N/A (analytical)
Best For General purpose purificationAcid-sensitive compoundsHigh-purity analysis (HPLC)

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed using a pipette.[4] Alternatively, use the dry-loading method described in the FAQs.[4]

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure (flash chromatography) to begin eluting the sample.

  • Gradient Elution (Recommended): Start with the initial, less polar solvent mixture and gradually increase the percentage of the more polar solvent. For example, start with 100% DCM and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

G Troubleshooting Workflow for Purification start Start Purification tlc Run TLC with Crude Material start->tlc check_rf Rf Value Appropriate? (0.2-0.3) tlc->check_rf run_column Run Column Chromatography check_rf->run_column Yes increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) check_rf->increase_polarity No (Rf too low) co_elution Co-elution with Impurities? run_column->co_elution check_purity Purity Acceptable? end Pure Compound check_purity->end Yes degradation Degradation on Column? check_purity->degradation No increase_polarity->tlc co_elution->check_purity No optimize_solvent Optimize Solvent System (e.g., DCM/MeOH vs EtOAc/Hex) co_elution->optimize_solvent Yes gradient Use Gradient Elution optimize_solvent->gradient gradient->run_column degradation->end No, Purity Issue (Re-run column with new conditions) deactivate_silica Deactivate Silica with Et3N degradation->deactivate_silica Yes change_stationary_phase Change Stationary Phase (Alumina, C18) deactivate_silica->change_stationary_phase change_stationary_phase->run_column

References

Technical Support Center: Formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide, which is typically carried out via a Vilsmeier-Haack type reaction.

Issue 1: Low or No Conversion to the Desired 4-Formyl Product

Potential Cause Suggested Solution
Inactive Vilsmeier Reagent: The formylating agent, the Vilsmeier reagent, is moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Reaction Temperature: The sulfonamide group is electron-withdrawing, deactivating the imidazole ring towards electrophilic substitution.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. Typical Vilsmeier-Haack reactions can range from 0°C to 80°C depending on substrate reactivity.[1]
Poor Quality Reagents: Degradation of DMF or POCl₃ can lead to reaction failure.Use freshly distilled POCl₃ and high-purity, anhydrous DMF.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Typically, a slight excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is used relative to the imidazole sulfonamide.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Cause Suggested Solution
Di-formylation: Although sterically hindered, reaction at a second position on the imidazole ring may occur under harsh conditions.Use a controlled stoichiometry of the Vilsmeier reagent. Avoid excessively high reaction temperatures and prolonged reaction times.
Hydrolysis of the Sulfonamide Group: The acidic conditions of the Vilsmeier-Haack reaction could potentially lead to the cleavage of the N-sulfonyl group.Maintain a low reaction temperature and minimize the reaction time. A careful, non-aqueous workup followed by purification may be necessary.
Chlorination of the Imidazole Ring: In some cases, the Vilsmeier reagent can act as a chlorinating agent.This is less common for formylation but can be minimized by using the correct stoichiometry and avoiding high temperatures.
Polymerization/Decomposition: Highly acidic conditions or excessive heat can lead to the formation of intractable materials.Ensure efficient stirring and temperature control. Add the Vilsmeier reagent to the substrate solution slowly to manage any exotherm.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Suggested Solution
Product is Water Soluble: The formyl-imidazole sulfonamide may have some solubility in water, leading to losses during aqueous workup.After quenching the reaction with a base (e.g., sodium bicarbonate solution), extract the product with a suitable organic solvent multiple times. Brine washes can help to break up emulsions and reduce the solubility of the product in the aqueous layer.
Product Co-elutes with Starting Material or Impurities: Similar polarities can make chromatographic separation challenging.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing techniques like preparative HPLC.
Oily Product: The final product may not crystallize easily.Attempt to form a salt (e.g., with an acid) to induce crystallization. Trituration with a non-polar solvent may also help to solidify the product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for formylation on the N,N-dimethyl-1H-imidazole-1-sulfonamide ring?

A1: The formylation is an electrophilic aromatic substitution. The N,N-dimethylsulfonamide group at the 1-position is electron-withdrawing, which deactivates the imidazole ring. However, the nitrogen at position 3 will direct the incoming electrophile. The most likely position for formylation is C4, as C2 is electronically deactivated by both adjacent nitrogen atoms and C5 is sterically more hindered.

Q2: Why is my reaction turning dark brown or black?

A2: Dark coloration often indicates decomposition or polymerization, which can be caused by excessively high temperatures, prolonged reaction times, or the presence of impurities. It is crucial to maintain careful control over the reaction temperature and to use pure reagents.

Q3: Can I use other formylating agents besides the Vilsmeier reagent (POCl₃/DMF)?

A3: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, other methods exist.[2][3] However, for this specific substrate, the Vilsmeier-Haack conditions are a standard starting point. Alternative methods might require significant optimization and could lead to different side products.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q5: What is the mechanism of the Vilsmeier-Haack reaction?

A5: The reaction involves two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, known as the Vilsmeier reagent.[4][5] This reagent is the active electrophile. In the second stage, the electron-rich imidazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate after loss of a proton. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]

Quantitative Data Summary

Entry Temperature (°C) Reaction Time (h) Yield of 4-formyl product (%) Yield of Side Product A (Di-formyl) (%) Yield of Side Product B (De-sulfonated) (%)
1251245< 1< 1
25067021
38046585
45024551015

Experimental Protocols

Protocol 1: Formation of the Vilsmeier Reagent

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.

Protocol 2: Formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide

  • In a separate dry flask under a nitrogen atmosphere, dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Slowly add the pre-formed Vilsmeier reagent from Protocol 1 to the solution of the imidazole sulfonamide via a cannula or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-60°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Formation Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Imidazole_Sulfonamide N,N-dimethyl-1H- imidazole-1-sulfonamide Imidazole_Sulfonamide->Iminium_Intermediate Electrophilic Attack Formyl_Product 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide Iminium_Intermediate->Formyl_Product Hydrolysis H2O H2O (Workup) H2O->Formyl_Product Hydrolysis

Caption: Main reaction pathway for the Vilsmeier-Haack formylation.

Side_Reactions Start N,N-dimethyl-1H- imidazole-1-sulfonamide + Vilsmeier Reagent Desired_Product Desired 4-Formyl Product Start->Desired_Product Controlled Conditions Side_Product_1 Di-formylated Product Start->Side_Product_1 Excess Reagent / High Temp. Side_Product_2 De-sulfonated Imidazole Start->Side_Product_2 Harsh Acidic Conditions Side_Product_3 Chlorinated Product Start->Side_Product_3 High Temp.

Caption: Potential side reactions in the formylation process.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Multiple Products? Start->Problem Check_Reagents Check Reagent Quality (Anhydrous, Pure) Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Check_Conditions Review Reaction Conditions (Temp., Time, Stoichiometry) Check_Reagents->Check_Conditions Optimize_Workup Optimize Workup & Purification Check_Conditions->Optimize_Workup Optimize_Workup->Success

Caption: A logical workflow for troubleshooting common issues.

References

Stability of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Disclaimer: Specific experimental stability data for "this compound" is not extensively available in peer-reviewed literature. The following troubleshooting guide and protocols are based on established principles of organic chemistry and data from structurally related compounds, such as N-sulfonylimidazoles and aromatic aldehydes. Researchers should always conduct their own stability studies to determine the compound's viability under their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most probable sites of degradation for this compound in aqueous acidic or basic solutions?

A: The primary site of instability is the sulfur-nitrogen bond (S-N) of the N-sulfonylimidazole moiety. This bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. A secondary site of reactivity is the C4-formyl (aldehyde) group, which can undergo various reactions, particularly under strong basic or oxidizing conditions.

Q2: My compound appears to be degrading rapidly in an acidic solution (e.g., pH < 4). What is the likely degradation mechanism?

A: Under acidic conditions, the imidazole ring is likely protonated. This protonation increases the electrophilicity of the sulfur atom in the sulfonamide group, making it highly susceptible to nucleophilic attack by water. This process, known as acid-catalyzed hydrolysis, results in the cleavage of the S-N bond, leading to the formation of 4-formyl-1H-imidazole and N,N-dimethylsulfamic acid.

Q3: I am observing compound loss under basic conditions (e.g., pH > 9). What is the probable chemical pathway?

A: In basic media, the hydroxide ion (OH⁻) acts as a potent nucleophile that can directly attack the electrophilic sulfur atom of the sulfonamide. This base-catalyzed hydrolysis also cleaves the S-N bond, yielding the sodium salt of N,N-dimethylsulfamic acid and 4-formyl-1H-imidazole. Under strongly basic conditions, the formyl group may also be susceptible to reactions like the Cannizzaro reaction if no α-protons are present, though hydrolysis of the sulfonamide is expected to be the more significant pathway.

Q4: What is the recommended analytical method for monitoring the stability of this compound?

A: The most effective and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector. This technique allows for the separation and quantification of the parent compound from its degradation products over time. For definitive structural identification of any degradants, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the expected primary degradation products I should look for?

A: The primary degradation products from hydrolysis under either acidic or basic conditions are expected to be:

  • 4-formyl-1H-imidazole

  • N,N-dimethylsulfamic acid (or its corresponding salt)

It is crucial to monitor for the appearance of peaks corresponding to these species in your analytical runs.

Q6: What storage conditions are recommended to ensure the long-term stability of this compound?

A:

  • Solid Form: Store the compound as a solid in a tightly sealed container at low temperature (2-8°C), protected from light and moisture.

  • In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 5–7), as this is often the range of maximum stability for similar molecules. Avoid storing solutions in strongly acidic or basic media. A preliminary stability screen to determine the optimal pH for storage is highly recommended.

Quantitative Stability Data Presentation

The following table is an illustrative template for how to present quantitative data obtained from a forced degradation study. Actual values must be determined experimentally.

Condition Temperature (°C) Time (hours) Parent Compound Remaining (%) % Degradation Major Degradant(s) (% Peak Area)
0.1 M HCl600100.00.0N/A
4ValueValue4-formyl-1H-imidazole (Value)
8ValueValue4-formyl-1H-imidazole (Value)
24ValueValue4-formyl-1H-imidazole (Value)
0.1 M NaOH600100.00.0N/A
4ValueValue4-formyl-1H-imidazole (Value)
8ValueValue4-formyl-1H-imidazole (Value)
24ValueValue4-formyl-1H-imidazole (Value)
H₂O (pH 7)600100.00.0N/A
24ValueValue4-formyl-1H-imidazole (Value)

Experimental Protocols

Protocol: Forced Degradation Study by RP-HPLC

Objective: To assess the stability of this compound under hydrolytic stress conditions (acidic, basic, and neutral) and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

Equipment:

  • HPLC system with a PDA or UV detector

  • C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic water bath or oven

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.

    • Control Sample: Dilute 1 mL of stock solution to 10 mL with a 50:50 acetonitrile:water mixture. Keep this at 2-8°C.

  • Incubation: Place the stress samples in a water bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each stress sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent volume of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute all quenched samples and the control to a final concentration of ~10 µg/mL with the mobile phase initial composition.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) or use a PDA detector to scan from 200-400 nm.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Stress Sample (0.1 M HCl) stock->acid base Basic Stress Sample (0.1 M NaOH) stock->base neutral Neutral Stress Sample (Water) stock->neutral incubate Incubate Samples at 60°C acid->incubate base->incubate neutral->incubate sample Sample at T = 0, 2, 4, 8, 24h incubate->sample quench Quench & Neutralize Samples sample->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Degradation hplc->data

Caption: Workflow for the forced degradation study of the target compound.

Plausible Degradation Pathways

G parent 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide prod1 4-Formyl-1H-imidazole parent->prod1 Hydrolysis of S-N bond prod2 N,N-Dimethylsulfamic Acid (or its salt) parent->prod2 acid_cond Acidic Conditions (H₂O, H⁺) acid_cond->parent base_cond Basic Conditions (H₂O, OH⁻) base_cond->parent

Caption: Plausible hydrolysis pathways under acidic and basic conditions.

Optimizing reaction conditions for the derivatization of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide."

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for the formyl group of this compound?

A1: The formyl (aldehyde) group is versatile and can undergo several common and robust derivatization reactions. The three most applicable strategies for this compound are:

  • Reductive Amination: To introduce amine functionalities.

  • Knoevenagel Condensation: To form a new carbon-carbon double bond with active methylene compounds.

  • Wittig Reaction: To convert the aldehyde into an alkene.

Q2: How does the N,N-dimethyl-1H-imidazole-1-sulfonamide group affect the reactivity of the formyl group?

A2: The sulfonamide group is electron-withdrawing, which can influence the reactivity of the imidazole ring and the attached formyl group. This can make the aldehyde carbonyl carbon more electrophilic and potentially more reactive towards nucleophiles. However, the overall electronic nature of the heterocyclic system will play a role, and empirical optimization of reaction conditions is crucial.

Q3: Which solvents are recommended for the derivatization of this compound?

A3: The choice of solvent will depend on the specific reaction.

  • For Reductive Amination , common solvents include methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE).

  • For Knoevenagel Condensation , dichloromethane (DCM) or ethanol (EtOH) are often used.[1][2]

  • For the Wittig Reaction , ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typical choices to ensure the solubility of the ylide.

Q4: What general advice should I follow when working with this compound?

A4: As with any chemical reaction, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound has a molecular weight of 203.2 g/mol .[3] It is important to accurately calculate molar equivalents of all reactants.

Troubleshooting Guides

Reductive Amination

This section provides solutions to common problems encountered during the reductive amination of this compound.

Q: My reductive amination reaction shows low yield or is incomplete. What are the potential causes and how can I improve it?

A: Low yields in reductive amination can stem from several factors, including incomplete imine formation, inefficient reduction, or side reactions.[4]

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - pH Adjustment: Imine formation is often catalyzed by mild acid. Consider adding a catalytic amount of acetic acid. Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.[5] - Water Removal: The formation of the imine intermediate generates water.[4] Using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the imine.
Inefficient Reduction - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for imines over aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[5][6] - Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be mindful of potential side reactions at higher temperatures.
Side Reactions - Over-alkylation: If using a primary amine, dialkylation can be a problem.[7] To minimize this, use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[7] - Aldehyde Reduction: If using a less selective reducing agent like NaBH₄, it can reduce the starting aldehyde. Adding the reducing agent after confirming imine formation via TLC or other monitoring can mitigate this.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., DCM, DCE, or MeOH). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_imine Is imine formation complete? (Monitor by TLC/LC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Is the reduction step efficient? check_imine->check_reduction Yes adjust_ph Adjust pH with catalytic acid incomplete_imine->adjust_ph remove_water Remove water (e.g., MgSO4, Dean-Stark) incomplete_imine->remove_water success Improved Yield adjust_ph->success remove_water->success inefficient_reduction Inefficient Reduction check_reduction->inefficient_reduction No check_side_reactions Are there significant side products? check_reduction->check_side_reactions Yes change_reductant Change reducing agent (e.g., STAB) inefficient_reduction->change_reductant increase_temp Increase reaction temperature moderately inefficient_reduction->increase_temp change_reductant->success increase_temp->success side_reactions Side Reactions check_side_reactions->side_reactions Yes check_side_reactions->success No stepwise Use a stepwise procedure side_reactions->stepwise selective_reductant Use a more selective reducing agent side_reactions->selective_reductant stepwise->success selective_reductant->success

Caption: Troubleshooting workflow for reductive amination.

Knoevenagel Condensation

This section addresses common issues during the Knoevenagel condensation with this compound.

Q: My Knoevenagel condensation is slow or gives a low yield. How can I optimize it?

A: The success of a Knoevenagel condensation depends on the reactivity of the aldehyde and the active methylene compound, as well as the catalyst and reaction conditions.

Potential Cause Troubleshooting Steps
Low Reactivity of Methylene Compound - Choice of Methylene Compound: Malononitrile is generally more reactive than ethyl cyanoacetate or diethyl malonate due to the higher acidity of its methylene protons.[2] - Catalyst Choice: While weak bases like piperidine or pyridine are common, imidazole itself can catalyze the reaction.[1][2] For less reactive methylene compounds, a slightly stronger base or an increased catalyst loading (e.g., 25-30 mol%) might be necessary.[2]
Suboptimal Reaction Conditions - Solvent: Dichloromethane is a common solvent. For less reactive substrates, refluxing in a solvent like ethanol might be required.[1][2] - Temperature: While many Knoevenagel condensations proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive partners.[2]
Side Reactions - Self-condensation of Aldehyde: This is less likely with a mild base but can occur with stronger bases. Ensure a weak base catalyst is used.[8] - Michael Addition: The product is an electrophilic alkene and could potentially react with another equivalent of the active methylene compound. Using a 1:1 stoichiometry of reactants can minimize this.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.1 equiv) in a suitable solvent (e.g., dichloromethane or ethanol).

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, pyridine, or imidazole, 10-30 mol%).

  • Reaction: Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC. The reaction time can vary from a few minutes to several hours.[2]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the catalyst.[2] If the product precipitates, it can be collected by filtration.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions start_mol 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide reaction Knoevenagel Condensation start_mol->reaction methylene Active Methylene Compound methylene->reaction solvent Solvent (e.g., DCM, EtOH) solvent->reaction catalyst Base Catalyst (e.g., Imidazole, Piperidine) catalyst->reaction workup Work-up (Aqueous Wash) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product α,β-Unsaturated Product purification->product

Caption: Experimental workflow for Knoevenagel condensation.

Wittig Reaction

This section provides troubleshooting for the Wittig reaction involving this compound.

Q: I am having trouble with my Wittig reaction; either there is no reaction or the yield is low. What could be the issue?

A: The Wittig reaction's success hinges on the effective generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Potential Cause Troubleshooting Steps
Ineffective Ylide Generation - Base Strength: The base must be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (with an adjacent electron-withdrawing group), milder bases like sodium methoxide (NaOMe) or even potassium carbonate can be sufficient.[9] - Anhydrous Conditions: Ylides are strong bases and are quenched by protic solvents like water or alcohols. Ensure all glassware is oven-dried and that anhydrous solvents are used.
Low Reactivity of Aldehyde or Ylide - Steric Hindrance: Significant steric hindrance around the aldehyde or on the ylide can slow down or prevent the reaction. Increasing the reaction temperature or using a less hindered ylide/aldehyde might be necessary. - Ylide Stability: Stabilized ylides are less reactive and may require heating to react with the aldehyde.[9] Conversely, non-stabilized ylides are highly reactive and usually react quickly even at low temperatures.[9]
Side Reactions - Epoxide Formation: Under certain conditions, particularly with lithium salts, the intermediate betaine can be trapped, leading to side products. Using sodium- or potassium-based bases can help avoid this.[9] - Base-Sensitive Functional Groups: The strong bases used can react with other functional groups in the molecule. The sulfonamide group is generally stable, but it's a consideration.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: Suspend the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C) and add the base (e.g., n-BuLi, 1.0 equiv) dropwise. Stir the resulting mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes).

  • Purification: Purify the crude product by column chromatography to separate the desired alkene from the remaining triphenylphosphine oxide.

Signaling Pathway Diagram for Wittig Reaction

G phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide + Base base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 4-Formyl-imidazole Derivative aldehyde->oxaphosphetane + Aldehyde alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide Byproduct oxaphosphetane->phosphine_oxide Elimination

Caption: Key steps in the Wittig reaction pathway.

References

Troubleshooting guide for imidazole ring formation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working on imidazole ring formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the imidazole ring?

A1: Several methods are widely used, including the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[1][2] Other notable methods include the Van Leusen synthesis from tosylmethyl isocyanide (TosMIC) and an aldimine, the Wallach synthesis, and the Marckwald synthesis.[2][3][4] Microwave-assisted protocols have also become popular for their efficiency and reduced reaction times.[3][5]

Q2: What are the key factors that influence the yield and purity of imidazole synthesis?

A2: The primary factors include the purity of starting materials, choice of solvent, reaction temperature, catalyst type, and reaction time.[6] Optimization of these parameters is crucial. For instance, microwave-assisted synthesis can significantly improve yields and reduce reaction times compared to conventional heating.[3] The stoichiometry of reactants is also critical to prevent the formation of side products.[6]

Q3: Why is regioselectivity a challenge in the N-alkylation of imidazoles?

A3: The imidazole ring possesses two nitrogen atoms that can be alkylated, often leading to a mixture of N1 and N3 substituted isomers.[6] Achieving high regioselectivity is a common challenge. Factors influencing the outcome include steric hindrance from substituents on the imidazole ring, the electronic properties of these substituents, and the reaction conditions (base, solvent, temperature).[6]

Q4: What are the advantages of using microwave-assisted synthesis for preparing imidazole derivatives?

A4: Microwave-assisted synthesis offers several benefits, including significantly shorter reaction times, higher yields, and cleaner reaction profiles with fewer byproducts.[3][5] This method is considered a "green chemistry" approach as it is more energy-efficient and can reduce the need for harsh reaction conditions.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during imidazole synthesis experiments.

Problem: Low or No Product Yield

  • Possible Cause 1: Poor Reagent Purity

    • Solution: Ensure all starting materials, particularly aldehydes and dicarbonyl compounds, are pure. Aldehydes can oxidize upon storage; consider purification by distillation or chromatography before use. Verify the activity of any catalysts being used.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Solution: Reaction conditions can dramatically affect yield.[7] Systematically screen different solvents (e.g., ethanol, methanol, DMF, DMSO), temperatures, and reaction times.[6][8] An improved method for disubstituted imidazoles was developed using catalytic HBr in DMSO at 85 °C.[8] For multicomponent reactions, consider using a catalyst such as CuI, which has been shown to produce excellent yields in short reaction times.[9]

  • Possible Cause 3: Incomplete Reaction

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[6] In some cases, adding more catalyst or a different activating agent may be necessary.

Problem: Significant Formation of Side Products

  • Possible Cause 1: Over-alkylation (Quaternization)

    • Solution: This is common during N-alkylation reactions. To minimize the formation of imidazolium salts, use a controlled amount of the alkylating agent, ideally close to a 1:1 molar ratio with the imidazole substrate.[6]

  • Possible Cause 2: Competing Reactions

    • Solution: Depending on the substrates and conditions, side products like 2-aroyl-4(5)-arylimidazoles can form.[7] Adjusting the reaction conditions, such as temperature and solvent, can help minimize these unwanted pathways. Analyze the side products to understand their structure and formation mechanism, which can guide optimization efforts.

  • Possible Cause 3: Decomposition of Starting Materials or Product

    • Solution: High temperatures can lead to the degradation of sensitive functional groups.[6] If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

Problem: Difficulty in Product Purification

  • Possible Cause 1: Poor Solubility of the Product

    • Solution: Planar heterocyclic compounds like imidazoles can exhibit poor solubility due to strong intermolecular forces.[10] For recrystallization, try highly polar solvents like DMF or DMSO. For column chromatography, a polar mobile phase, such as a methanol/DCM gradient, may be required. Adding a small amount of acetic acid or ammonia to the mobile phase can sometimes improve solubility and peak shape on silica gel.[10]

  • Possible Cause 2: Persistent Colored Impurities

    • Solution: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[10] Dissolve the product, add a small amount of activated carbon, heat briefly, and filter through celite. Subsequent recrystallization should yield a purer, less colored product.[10]

  • Possible Cause 3: Difficulty Removing Imidazole Reagent in Protein Purification

    • Solution: Residual imidazole from His-tag protein purification can interfere with downstream applications.[11] Methods to remove it include dialysis, size-exclusion chromatography (SEC), or using a C18 clean-up column prior to LC-MS analysis.[12]

Data Summary: Optimizing Reaction Conditions

The following table summarizes the impact of various parameters on the synthesis of substituted imidazoles.

ParameterCondition VariationObserved Effect on Yield/PurityCitation(s)
Heating Method Conventional Reflux vs. Microwave IrradiationMicrowave heating significantly reduces reaction time (e.g., from 120-190 min to 35-60 min) and often increases yields (e.g., from 38-86% to 73-98%).[1][3]
Solvent Methanol vs. Ethanol vs. Aprotic Solvents (DMF, DMSO)In one study, changing the solvent from MeOH to EtOH or adding polar aprotic solvents did not provide better yields for a specific condensation step.[8]
Catalyst Catalyst-free vs. Lewis Acid (CuI, ZnCl₂)The use of catalysts like CuI can lead to excellent yields (up to 95%) in short reaction times under simple conditions.[9]
Temperature 60 °C vs. Higher/Lower TemperaturesFor an ultrasonic-assisted synthesis, 60 °C was determined to be the optimal temperature for achieving high yields.[1]
Stoichiometry 1:1 vs. Excess Alkylating AgentUsing a controlled amount (closer to 1:1) of an alkylating agent minimizes over-alkylation and the formation of quaternary salts.[6]

Key Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general method for synthesizing trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source.

  • Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (3.0 eq.) as the ammonia source.[9]

  • Solvent and Catalyst: Add a suitable solvent, such as butanol (BuOH), and the catalyst (e.g., CuI, 15 mol%).[9]

  • Reaction: Reflux the mixture. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.[9]

  • Isolation: Stir the precipitated solid at room temperature, then isolate it by filtration.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[9]

Protocol 2: N-Alkylation of Imidazole (Example: N-Pentylation)

This protocol describes the N-alkylation of an imidazole ring using a base and an alkyl halide.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (1.0 eq.).

  • Solvent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., 1-bromopentane, 1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction with water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Visual Guides

TroubleshootingWorkflow Start Start: Low Yield or High Impurity Issue CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) Start->ReviewConditions MonitorReaction Monitor Reaction (TLC) Start->MonitorReaction PurifyReagents Purify Starting Materials Adjust Stoichiometry CheckReagents->PurifyReagents Impure/ Incorrect AdjustConditions Adjust Temp/Time Screen Solvents/Catalysts ReviewConditions->AdjustConditions Suboptimal Incomplete Reaction Incomplete? MonitorReaction->Incomplete Optimize Optimize Conditions Optimize->Start Re-run Reaction PurifyReagents->Optimize AdjustConditions->Optimize Incomplete->AdjustConditions Yes SideProducts Side Products Formed? Incomplete->SideProducts No SideProducts->AdjustConditions Yes Workup Proceed to Work-up & Purification SideProducts->Workup No

Caption: A troubleshooting workflow for imidazole synthesis.

RegioselectivityFactors center Factors Influencing N-Alkylation Regioselectivity Steric Steric Hindrance center->Steric Electronic Electronic Effects center->Electronic Conditions Reaction Conditions center->Conditions Steric_sub Bulky substituents on the imidazole ring favor alkylation at the less hindered nitrogen. Steric->Steric_sub Electronic_sub1 Electron-withdrawing groups deactivate adjacent nitrogen. Electronic->Electronic_sub1 Electronic_sub2 Electron-donating groups activate nearby nitrogen. Electronic->Electronic_sub2 Conditions_sub Choice of base, solvent, and temperature can significantly impact the N1/N3 isomer ratio. Conditions->Conditions_sub

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing imidazole and its derivatives from reaction mixtures. Below you will find frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing imidazole and its related impurities? The primary methods for removing imidazole impurities include acid-base extraction, flash column chromatography, recrystallization, and the use of scavenger resins. The choice of method depends on the specific properties of the desired compound and the impurities present.

Q2: Why can imidazole be difficult to remove from a reaction mixture? Imidazole's high polarity and water solubility can make it challenging to separate from polar products. It can co-elute with the desired compound during column chromatography and may be difficult to remove via simple aqueous washes if the product also has some water solubility.[1]

Q3: When is the complete removal of imidazole necessary? While trace amounts of imidazole may not interfere with some downstream applications, its removal is crucial when it can affect subsequent reaction steps, complicate product characterization (e.g., NMR analysis), or when high purity is required for biological assays or final drug products.[2][3]

Q4: What are common imidazole-related impurities found in a reaction? Common impurities include unreacted starting imidazole, N-substituted imidazoles, and various side products from specific imidazole synthesis routes, such as the Debus-Radziszewski reaction.[4][5][6]

Method Selection and Troubleshooting

Choosing the correct purification strategy is critical. The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture q1 Are there significant pKa differences between product and imidazole? start->q1 extraction Acid-Base Extraction q1->extraction  Yes q2 Are there significant polarity differences? q1->q2  No / Product is  sensitive to pH chromatography Column Chromatography q2->chromatography  Yes q3 Is the product a crystalline solid? q2->q3  No recrystallization Recrystallization q3->recrystallization  Yes scavenger Use Scavenger Resin q3->scavenger  No

Diagram 1: Workflow for selecting a purification method.

Troubleshooting Guides

Acid-Base Extraction Issues

Q: My crude product still contains imidazole after an acidic wash. What went wrong? A: This can happen for several reasons:

  • Insufficient Acid: Not enough acid was used to protonate all the basic imidazole. Ensure you are using at least a stoichiometric equivalent.

  • Inefficient Mixing: The organic and aqueous layers were not mixed thoroughly, leading to incomplete extraction.

  • Need for Multiple Washes: A single wash is often not enough. Perform 2-3 washes with the dilute acid solution to ensure complete removal.[1][4]

Q: My desired product is also basic. How can I selectively remove the imidazole impurity? A: This requires careful pH control based on the pKa difference between your product and the imidazole impurity. If there is a sufficient difference, you can use a buffer solution at a pH that protonates the more basic compound (likely the imidazole) while leaving your product in its neutral, organic-soluble form.[7]

Q: After neutralizing the acidic aqueous layer, my product either oiled out or did not precipitate. What should I do? A:

  • Oiling Out/Water-Soluble Product: This indicates your product is either a liquid at room temperature or has significant water solubility. You must perform a "back-extraction" by adding an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the neutralized aqueous layer to extract your neutral product.[4]

  • No Precipitation: This could be due to high water solubility, which can be increased by the salt formed during neutralization (e.g., NaCl).[4] In this case, back-extraction is the recommended procedure.

Column Chromatography Challenges

Q: My product and the imidazole impurity have very similar Rf values and co-elute. How can I improve separation? A:

  • Switch to Gradient Elution: If you are using a single solvent mixture (isocratic elution), changing to a gradient system where you slowly increase the eluent polarity can effectively separate compounds with close Rf values.[4]

  • Modify the Mobile Phase: Experiment with different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). For basic compounds like imidazoles, adding a small amount of a base like triethylamine (~0.5%) to the mobile phase can reduce peak tailing and improve resolution.[4]

  • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.

Q: My product recovery from the column is very low. Why? A:

  • Irreversible Adsorption: Your compound might be strongly or irreversibly binding to the silica gel. This can sometimes be mitigated by deactivating the silica with a base (like triethylamine) before running the column or by using a less acidic stationary phase like alumina.[4]

  • Compound Degradation: Some compounds are unstable on silica gel. If you suspect this, use flash chromatography to minimize the time your compound spends on the column.[4]

Recrystallization Problems

Q: I cannot find a suitable single solvent for recrystallization. What is the next step? A: A two-solvent system is the ideal solution. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly to form crystals.[4]

Data Presentation

Table 1: Comparison of Common Purification Methods
MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Removing basic impurities from neutral or acidic products (or vice-versa).Fast, inexpensive, and scalable.Product must be stable to acid/base; requires immiscible solvents.
Column Chromatography Separating compounds with different polarities.Highly versatile; can achieve very high purity.Can be slow, requires significant solvent, and may lead to product loss on the column.[4]
Recrystallization Purifying solid compounds that are thermally stable.Can yield very pure material; relatively inexpensive.Requires finding a suitable solvent system; can have low recovery.
Scavenger Resins Removing specific types of impurities or excess reagents.High selectivity; simple filtration-based workup.[8]Resins can be expensive; may require screening to find an effective resin.
Table 2: General HPLC Conditions for Imidazole Analysis
ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (Amide)
Stationary Phase C18 or C8[4][9]UPLC HSS T3[10]Amide-bonded silica[11]
Mobile Phase A Water with 0.1% Formic Acid[4][10]0.025 M KH₂PO₄ in water, pH 3.2Water
Mobile Phase B Acetonitrile or Methanol[4][10]MethanolAcetonitrile
Gradient Isocratic or Gradient[4]Gradient (e.g., 3% to 35.5% B)[10]Isocratic (e.g., 20:80 A:B)[11]
Detection UV (e.g., 210-230 nm)[9][11]UV or Mass Spectrometry[10]UV (e.g., 210 nm)[11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Imidazole Removal

This protocol is designed to remove a basic imidazole impurity from a neutral organic product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Dilute Aqueous Acid (e.g., 1 M HCl) & Shake A->B C Organic Layer: Neutral Product B->C D Aqueous Layer: Protonated Imidazole (Imidazole·HCl) B->D F 5. Dry with Na₂SO₄, Filter, & Evaporate C->F G Purified Neutral Product F->G E 3. Neutralize with Base (e.g., 1 M NaOH) to pH > 8 D->E H 4. Discard Aqueous Layer (Contains Imidazole) E->H

Diagram 2: Workflow for acid-base extraction of imidazole.
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. The protonated imidazole will move into the aqueous layer.[4]

  • Separation: Drain the lower aqueous layer. For rigorous purification, repeat the acidic wash on the organic layer 1-2 more times.

  • Workup of Organic Layer: Wash the organic layer with brine (saturated aq. NaCl) to remove excess water.

  • Drying and Solvent Removal: Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[4]

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexane) that gives good separation between your product and the imidazole impurity. The target Rf for your product should be ~0.3.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Load the Sample: Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Protocol 3: Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

References

Preventing decomposition of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide". The information provided is aimed at preventing decomposition of the compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during workup?

A1: The primary stability concerns for this compound arise from its two main functional groups: the aldehyde and the N-sulfonylimidazole moiety.

  • Aldehyde Group: The formyl group is susceptible to oxidation, especially in the presence of air or other oxidizing agents, which can convert it to a carboxylic acid. It can also be sensitive to acidic conditions, which may catalyze side reactions.

  • N-Sulfonylimidazole Group: The sulfonamide linkage to the imidazole ring is generally stable but can be susceptible to hydrolysis under strongly acidic conditions, leading to the cleavage of the N-S bond.

Q2: What pH range is optimal for the aqueous workup of this compound?

A2: A neutral to slightly alkaline pH (pH 7-9) is generally recommended for the aqueous workup. Sulfonamides are typically more stable under these conditions, minimizing the risk of hydrolysis of the N-sulfonyl group.[1] Strongly acidic conditions should be avoided to prevent this decomposition pathway.

Q3: Can I use strong oxidizing or reducing agents during the workup?

A3: It is advisable to avoid strong oxidizing or reducing agents during the workup, as the aldehyde group is sensitive to both. Oxidation will convert the aldehyde to a carboxylic acid, while reduction will yield an alcohol, leading to impurities and a lower yield of the desired product.

Q4: How should I store this compound?

A4: While specific stability data for this compound is limited, it is generally recommended to store it in a cool, dry place, protected from light and air to minimize potential degradation of the aldehyde functionality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup of this compound.

Issue 1: Low Yield of Desired Product After Aqueous Workup
Possible Cause Troubleshooting Step Rationale
Hydrolysis of the N-sulfonyl group During aqueous extraction, ensure the pH of the aqueous phase is neutral or slightly basic (pH 7-9). Use a saturated solution of a mild base like sodium bicarbonate if necessary.Sulfonamides can hydrolyze under acidic conditions, cleaving the bond between the imidazole ring and the sulfonyl group. Maintaining a neutral to basic pH minimizes this decomposition pathway.[1]
Oxidation of the aldehyde group Degas all solvents used in the workup and perform extractions under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air.The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen over extended periods.
Product loss due to high water solubility If the product is suspected to be partitioning into the aqueous layer, saturate the aqueous phase with brine (saturated NaCl solution) before extraction with an organic solvent.Increasing the ionic strength of the aqueous phase can decrease the solubility of the organic product, driving it into the organic layer and improving extraction efficiency.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step Rationale
Unreacted starting materials or byproducts Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexane can be effective.Chromatographic purification is a standard and effective method for separating the desired product from unreacted starting materials and reaction byproducts.
Formation of the corresponding carboxylic acid Minimize exposure to air during workup and storage. If the impurity is significant, consider a purification method that separates compounds based on acidity, such as an acid-base extraction, though this must be done carefully to avoid further decomposition.The aldehyde group can be oxidized to a carboxylic acid. An acid-base extraction can remove the acidic impurity, but care must be taken with the pH to not induce hydrolysis of the sulfonamide.
Formation of a bisulfite adduct (if bisulfite is used) If a bisulfite wash was used for purification, ensure the subsequent basification step is sufficient to reverse the adduct formation. Monitor the pH to be basic.Sodium bisulfite forms a water-soluble adduct with aldehydes. This reaction is reversible under basic conditions. Incomplete reversal will result in the adduct remaining as an impurity.

Experimental Protocols

General Workup Procedure for N-Sulfonylated Imidazoles

The following is a general experimental protocol inferred from procedures for similar compounds, which can be adapted for the workup of this compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature.

  • Aqueous Wash: Add water to the reaction mixture and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc). Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing the Organic Layer: Wash the combined organic layers sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acid)

    • Brine (to remove excess water)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography. A patent for a similar compound suggests recrystallization from ethyl acetate.

This protocol is based on a synthetic method for a related compound and may require optimization for your specific reaction.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of Product check_ph Check pH of Aqueous Workup start->check_ph is_acidic Was pH acidic? check_ph->is_acidic hydrolysis_suspected Potential Hydrolysis of N-Sulfonyl Group is_acidic->hydrolysis_suspected Yes check_air_exposure Assess Air Exposure During Workup is_acidic->check_air_exposure No adjust_ph Adjust to Neutral/Slightly Basic pH (e.g., with NaHCO3) hydrolysis_suspected->adjust_ph adjust_ph->check_air_exposure long_exposure Prolonged Air Exposure? check_air_exposure->long_exposure oxidation_suspected Potential Oxidation of Aldehyde long_exposure->oxidation_suspected Yes check_solubility Check Aqueous Layer for Product long_exposure->check_solubility No use_inert_atmosphere Use Inert Atmosphere (N2 or Ar) and Degassed Solvents oxidation_suspected->use_inert_atmosphere use_inert_atmosphere->check_solubility product_in_aqueous Product in Aqueous Layer? check_solubility->product_in_aqueous solubility_issue High Water Solubility product_in_aqueous->solubility_issue Yes end Improved Yield product_in_aqueous->end No add_brine Saturate Aqueous Layer with Brine solubility_issue->add_brine add_brine->end DecompositionPathways cluster_hydrolysis Acidic Conditions cluster_oxidation Oxidizing Conditions reactant 4-Formyl-N,N-dimethyl- 1H-imidazole-1-sulfonamide hydrolysis_product1 4-Formyl-1H-imidazole reactant->hydrolysis_product1 Hydrolysis (N-S Cleavage) oxidation_product 1-(N,N-Dimethylsulfamoyl)- 1H-imidazole-4-carboxylic acid reactant->oxidation_product Oxidation (CHO -> COOH) hydrolysis_product2 N,N-Dimethylsulfamic acid

References

Technical Support Center: Formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting alternative formylating agents and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My current formylation protocol is yielding poor results. What are the most common alternative formylating agents for an electron-deficient heterocycle like N,N-dimethyl-1H-imidazole-1-sulfonamide?

A1: Formylating N,N-dimethyl-1H-imidazole-1-sulfonamide can be challenging due to the electron-withdrawing nature of the N-sulfonyl group, which deactivates the imidazole ring towards electrophilic aromatic substitution.[1] Standard methods may be ineffective, but several powerful formylating systems are suitable for this type of substrate. The two most common and effective alternatives are the Vilsmeier-Haack reaction and the Duff reaction.[2][3]

  • Vilsmeier-Haack Reaction: This method utilizes a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5] It is a potent and widely used method for formylating a variety of heteroaromatic compounds.[6] The electrophile, a chloroiminium ion, is strong enough to react with many electron-deficient aromatic systems.[7]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic acid or trifluoroacetic acid.[8][9] It is particularly useful for introducing an aldehyde group onto sensitive heterocyclic compounds and can provide acceptable yields where other methods fail.[8]

Q2: How do the Vilsmeier-Haack and Duff reactions compare for this specific substrate?

A2: The choice between these methods depends on factors like reagent availability, desired reaction conditions, and tolerance of other functional groups on your substrate. The Vilsmeier-Haack reaction is generally more reactive and may provide higher yields, while the Duff reaction proceeds under different, potentially milder, acidic conditions.[2][3]

Data Presentation: Comparison of Formylation Methods

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (e.g., POCl₃/DMF)[4]Hexamethylenetetramine (HMTA)[9]
Typical Solvent DMF (acts as reagent), DichloromethaneAcetic Acid, Trifluoroacetic Acid[8]
Reaction Temperature 0 °C to 100 °C80 °C to 120 °C[3]
Typical Yield Range Moderate to Good (Potentially 40-75%)Low to Acceptable (Potentially 20-55%)[8]
Key Advantages High reactivity, widely applicable, efficient[2]Useful for sensitive substrates, avoids harsh chlorinating agents
Key Disadvantages Reagent is moisture-sensitive, POCl₃ is corrosive[10]Often results in lower yields, can be inefficient[9][11]

*Yields are illustrative estimates for an electron-deficient imidazole and may vary based on precise conditions.

Q3: Are there other, more novel formylating agents I could consider?

A3: Yes, several modern formylating agents have been developed. For instance, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been used for chemoselective N-formylation of amines and could be explored for C-formylation under different conditions.[12][13] Another approach involves using N-formyl imide as a direct N-formylating agent, which may also have applications for C-formylation.[14] These methods often feature milder conditions but may require more specialized synthesis of the formylating agent itself.

Troubleshooting Guides

This section addresses common problems encountered during the formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Insufficient Reagent Reactivity The sulfonamide group deactivates the imidazole ring. If using a milder reagent, switch to a more powerful system. The Vilsmeier-Haack reaction is generally more effective for electron-deficient substrates than the Duff reaction.[4][5]
Moisture Contamination The Vilsmeier reagent (POCl₃/DMF) is highly sensitive to moisture, which will quench the reaction.[10] Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Temperature Formylation of deactivated rings often requires higher temperatures to proceed. If the reaction is sluggish at room temperature, try gradually increasing the heat while monitoring with TLC. For the Vilsmeier reaction, temperatures can range from 0°C for activation to refluxing for the reaction itself.[7]
Incomplete Reaction The reaction may not have reached completion. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[15]

Problem 2: Formation of Multiple Side Products

Possible Cause Troubleshooting Steps
Di-formylation If multiple positions on the imidazole ring are reactive, di-formylation can occur, especially with an excess of the formylating agent.[16] Adjust the stoichiometry by reducing the amount of the formylating agent to favor the mono-formylated product.[10]
Polymerization/Decomposition Electron-deficient heterocycles can be sensitive to harsh acidic or high-temperature conditions, leading to decomposition or the formation of resinous material.[16] To minimize this, control the stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.
Incorrect Regioselectivity Formylation may occur at an undesired position. The regioselectivity is dictated by the electronic and steric properties of the substrate. Structural analysis (e.g., via NMR) is crucial to confirm the position of formylation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring.[10] Allow the mixture to stir at 0 °C for 30-60 minutes to pre-form the Vilsmeier reagent.

  • Reaction: Dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 equivalent) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral/basic.[7]

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Reaction

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 equivalent) and hexamethylenetetramine (HMTA, 2-3 equivalents) in glacial acetic acid or trifluoroacetic acid.[8]

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction may take several hours.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker of ice water and add concentrated HCl. Heat the mixture (e.g., to 100 °C) for 15-30 minutes to hydrolyze the intermediate imine.[17]

  • Work-up: Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude material by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Prepare Anhydrous Reagents reagent_prep Prepare Formylating Agent (e.g., Vilsmeier Reagent) prep->reagent_prep add_substrate Add N,N-dimethyl-1H- imidazole-1-sulfonamide reagent_prep->add_substrate heat_monitor Heat Reaction & Monitor by TLC add_substrate->heat_monitor quench Quench Reaction (e.g., with NaHCO₃ aq.) heat_monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for formylation reactions.

troubleshooting_workflow start Start: Low Reaction Yield check_conditions Are reaction conditions anhydrous? start->check_conditions check_temp Was reaction heated sufficiently? check_conditions->check_temp Yes solution_moisture Solution: Use oven-dried glassware and anhydrous solvents. check_conditions->solution_moisture No check_reagent Is formylating agent reactive enough? check_temp->check_reagent Yes solution_temp Solution: Increase temperature incrementally while monitoring reaction. check_temp->solution_temp No solution_reagent Solution: Switch to a stronger agent (e.g., Vilsmeier-Haack). check_reagent->solution_reagent No end Improved Yield check_reagent->end Yes solution_moisture->end solution_temp->end solution_reagent->end

References

Technical Support Center: Synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address potential challenges during the synthesis process.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process. The first step involves the sulfonylation of imidazole with N,N-dimethylsulfamoyl chloride to yield the key intermediate, N,N-dimethyl-1H-imidazole-1-sulfonamide. The second step is the regioselective formylation of this intermediate to introduce the formyl group at the C4 position of the imidazole ring. This is proposed to proceed through a Vilsmeier-Haack type reaction, potentially involving the initial formation of the 5-formyl isomer followed by a rearrangement to the thermodynamically more stable 4-formyl product.

Synthetic Pathway Imidazole Imidazole Intermediate N,N-Dimethyl-1H-imidazole- 1-sulfonamide Imidazole->Intermediate Sulfonylation DMSC N,N-Dimethylsulfamoyl Chloride DMSC->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Formylation Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Rearrangement Product 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide Rearrangement->Product

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-1H-imidazole-1-sulfonamide

Methodology:

  • To a stirred solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N-dimethyl-1H-imidazole-1-sulfonamide.

Step 2: Formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide

Methodology:

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • To a solution of N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. The reaction may involve the initial formation of the 5-formyl isomer which then rearranges.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

III. Quantitative Data Summary

The following tables provide illustrative quantitative data for the synthesis. Note that yields are dependent on the reaction scale and optimization of conditions.

Table 1: Reagent Quantities for the Synthesis of N,N-dimethyl-1H-imidazole-1-sulfonamide (Illustrative)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g Imidazole)
Imidazole1.068.0810.0 g
Triethylamine1.2101.1917.8 g (24.5 mL)
N,N-Dimethylsulfamoyl chloride1.1143.5923.2 g
Dichloromethane--200 mL

Table 2: Reagent Quantities for the Formylation Step (Illustrative)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10g Intermediate)
N,N-dimethyl-1H-imidazole-1-sulfonamide1.0175.2110.0 g
Phosphorus oxychloride (POCl₃)1.5153.3313.1 g (8.0 mL)
N,N-Dimethylformamide (DMF)3.073.0912.5 g (13.2 mL)
Dichloromethane--150 mL

Table 3: Typical Reaction Parameters and Yields (Illustrative)

StepReaction TimeTemperatureTypical Yield
Sulfonylation12-16 hours0 °C to RT75-85%
Formylation4-6 hours0 °C to 50 °C60-70%

IV. Troubleshooting and FAQs

Troubleshooting_Workflow Start Problem Encountered Incomplete_Sulfonylation Incomplete Sulfonylation (Step 1) Start->Incomplete_Sulfonylation Low_Yield_Formylation Low Yield in Formylation (Step 2) Start->Low_Yield_Formylation Purification_Issues Purification Issues Start->Purification_Issues Solution1 Check imidazole purity. Ensure anhydrous conditions. Increase reaction time or temperature. Incomplete_Sulfonylation->Solution1 Solution2 Ensure Vilsmeier reagent is freshly prepared. Check for anhydrous conditions. Optimize reaction temperature and time. Low_Yield_Formylation->Solution2 Solution3 Optimize chromatography solvent system. Consider recrystallization. Check for stable byproducts. Purification_Issues->Solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: The sulfonylation of imidazole (Step 1) is incomplete, even after prolonged reaction time. What could be the issue?

A1:

  • Moisture: The presence of moisture can hydrolyze the N,N-dimethylsulfamoyl chloride, reducing its availability for the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Imidazole Quality: Impurities in the imidazole starting material can interfere with the reaction. Use high-purity imidazole.

  • Base Stoichiometry: An insufficient amount of base (triethylamine) can lead to the formation of HCl, which protonates the imidazole, making it less nucleophilic. Ensure at least 1.2 equivalents of base are used.

  • Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, allowing the reaction to proceed at a slightly elevated temperature (e.g., 40 °C) after the initial stirring at room temperature might drive it to completion.

Q2: The formylation reaction (Step 2) results in a low yield of the desired product. What are the potential causes?

A2:

  • Vilsmeier Reagent Activity: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh for each reaction. Using pre-prepared or old reagent can lead to significantly lower yields.

  • Reaction Temperature and Time: The formylation and subsequent rearrangement are temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. A systematic optimization of the reaction temperature (e.g., from room temperature to 60 °C) and time should be performed.

  • Incomplete Hydrolysis: The intermediate formed after the addition of the Vilsmeier reagent needs to be completely hydrolyzed during the workup to yield the final aldehyde. Ensure that the quenching with the bicarbonate solution is done carefully and with vigorous stirring for an adequate amount of time.

  • Product Lability: The formyl group can be sensitive to strongly acidic or basic conditions. Ensure the workup is performed under neutral or mildly basic conditions.

Q3: I am observing multiple spots on the TLC during the formylation step, making purification difficult. What are these byproducts?

A3:

  • Isomers: It is possible that you are observing a mixture of the 4-formyl and 5-formyl isomers, especially if the rearrangement to the thermodynamically more stable 4-isomer is not complete. You can try extending the reaction time or slightly increasing the temperature to facilitate the rearrangement.

  • Di-formylation: Although less likely due to the deactivating effect of the sulfonamide and the first formyl group, di-formylation could occur under harsh conditions.

  • Starting Material: Unreacted N,N-dimethyl-1H-imidazole-1-sulfonamide may be present.

  • Decomposition Products: If the reaction is overheated or exposed to strong acids, decomposition of the starting material or product can occur.

Q4: How can the purification of the final product be optimized for a larger scale?

A4:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective and scalable purification method.

  • Slurry Wash: Before column chromatography, washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can significantly improve the purity.

  • Optimized Chromatography: For large-scale chromatography, optimizing the solvent system on an analytical TLC plate is crucial to ensure good separation. Using a gradient elution may be necessary.

Q5: Are there any specific safety precautions to consider for this synthesis?

A5:

  • N,N-dimethylsulfamoyl chloride and Phosphorus Oxychloride: Both reagents are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reactions: The addition of N,N-dimethylsulfamoyl chloride and the preparation of the Vilsmeier reagent are exothermic. Slow, dropwise addition and efficient cooling are essential to control the reaction temperature.

  • Quenching: The quenching of the Vilsmeier reaction with an aqueous solution can be vigorous. It should be done slowly and with careful temperature control.

Validation & Comparative

Comparative Analysis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the characterization data for "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for the primary compound is limited, this guide consolidates available physicochemical properties and predicted data, alongside experimental data for relevant alternatives.

Physicochemical Properties

A summary of the key physicochemical properties for "this compound" and a common structural alternative, "N,N-Dimethyl-1H-imidazole-1-sulfonamide," is presented below. This allows for a preliminary comparison of their fundamental characteristics.

PropertyThis compoundN,N-Dimethyl-1H-imidazole-1-sulfonamide
Molecular Formula C₆H₉N₃O₃S[1][2][3]C₅H₉N₃O₂S
Molecular Weight 203.22 g/mol [1][2]175.21 g/mol
CAS Number 140174-48-7[3][4][5]78162-58-0
Appearance Solid[1]White to light yellow crystalline powder
Purity ≥98%[3]≥98.0%
Melting Point Not available48-51 °C
Solubility No data availableSoluble in polar solvents

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. Below is a comparison of the available spectroscopic information.

Mass Spectrometry

Predicted mass spectrometry data for "this compound" indicates several possible adducts.[6]

AdductPredicted m/z
[M+H]⁺ 204.04375
[M+Na]⁺ 226.02569
[M-H]⁻ 202.02919
[M+NH₄]⁺ 221.07029
[M+K]⁺ 241.99963

Experimental mass spectrometry data for alternative compounds would be required for a direct comparison.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest information, experimental ¹H NMR, ¹³C NMR, and IR spectral data for "this compound" are not publicly available.

For the related compound, N,N-Dimethyl-1H-imidazole-1-sulfonamide , some spectral information is available in databases, which can serve as a reference for researchers working with similar scaffolds.[7]

Experimental Protocols

Standard methodologies for the characterization of organic compounds like "this compound" and its analogs are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils or low-melting solids), or as a solution in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, S=O, C-N, C-H).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the structure.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of imidazole-sulfonamide derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Analysis Start Starting Materials (e.g., Imidazole derivative, Sulfonyl chloride) Reaction Chemical Reaction (e.g., Sulfonylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Purity Purity Analysis (e.g., HPLC, TLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Characterized Compound IR->Final

References

Comparative Analysis of the ¹H and ¹³C NMR Spectra of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide." Due to the absence of publicly available experimental NMR data for the target compound, this guide presents data from two closely related structural analogues: N,N-dimethyl-1H-imidazole-1-sulfonamide and 1H-imidazole-4-carbaldehyde. The spectral data from these analogues are used to predict and understand the expected NMR characteristics of the target molecule, providing a valuable reference for researchers working with similar chemical entities.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the two reference compounds. These data are crucial for predicting the chemical shifts and coupling constants for "this compound."

Table 1: ¹H NMR Spectral Data of Reference Compounds

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
N,N-dimethyl-1H-imidazole-1-sulfonamideCDCl₃7.87s-Imidazole H2
7.23d1.4Imidazole H5
7.11d1.4Imidazole H4
2.82s-N(CH₃)₂
1H-imidazole-4-carbaldehyde[1]DMSO-d₆9.74s-Aldehyde CHO
7.99s-Imidazole H2
7.94s-Imidazole H5

Table 2: ¹³C NMR Spectral Data of 1H-imidazole-4-carbaldehyde

CompoundSolventChemical Shift (δ) ppmAssignment
1H-imidazole-4-carbaldehyde[1]DMSO-d₆184.46Aldehyde C=O
139.44Imidazole C2
134.9Imidazole C4
129.5Imidazole C5

Experimental Protocols

The following describes a standard protocol for acquiring ¹H and ¹³C NMR spectra, which would be applicable for the analysis of "this compound."

General NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • A standard pulse program is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

    • Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Predicted Spectral Characteristics and Structural Relationship

The chemical structure of "this compound" combines the features of the two reference compounds. The following diagram illustrates the relationship between the molecular structure and its predicted NMR signals.

Caption: Predicted NMR signals for the target molecule.

By combining the spectral features of N,N-dimethyl-1H-imidazole-1-sulfonamide and 1H-imidazole-4-carbaldehyde, we can anticipate the following for "this compound":

  • ¹H NMR: An aldehyde proton signal is expected to appear downfield, around 9.7 ppm. The two imidazole protons will likely appear as singlets in the aromatic region, with chemical shifts influenced by both the sulfonamide and formyl groups. The N,N-dimethyl protons are expected as a singlet around 2.8 ppm.

  • ¹³C NMR: The aldehyde carbonyl carbon should resonate significantly downfield, around 184 ppm. The imidazole carbons will have shifts reflective of the substitution pattern, and the N,N-dimethyl carbons will appear in the aliphatic region.

This comparative guide serves as a foundational tool for researchers in the synthesis and characterization of novel imidazole-based compounds. While the provided data is for analogous structures, it offers valuable insights into the expected spectral properties of "this compound." Experimental verification remains essential for precise structural elucidation.

References

Navigating the Spectral Landscape: An FTIR Comparison Guide for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and materials science, precise molecular characterization is paramount. For researchers working with novel heterocyclic compounds, understanding the vibrational signatures is a critical step in confirming structure and purity. This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide," a molecule of interest in medicinal chemistry, against related compounds containing its core functional groups. By dissecting the contributions of the imidazole ring, the formyl group, and the N,N-dimethylsulfonamide moiety, this document serves as a valuable reference for spectral interpretation.

Predicted FTIR Spectrum of this compound

While a definitive experimental spectrum of the title compound is not publicly available, its anticipated FTIR absorption peaks can be predicted by examining the characteristic vibrational modes of its constituent functional groups. The following table summarizes these expected peaks and compares them with the experimentally determined peaks of analogous molecules: imidazole, benzaldehyde (as a model for the formyl group), and N,N-dimethylmethanesulfonamide.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundImidazole[1]Benzaldehyde[2][3][4][5]N,N-Dimethylmethanesulfonamide[6][7][8][9]
Imidazole Ring C-H Stretch (aromatic)~3150 - 31003126--
C=C Stretch~1600 - 150015931600-1500-
C-N Stretch~1480 - 13201486, 1440, 1367, 1325--
Formyl Group C=O Stretch~1710 - 1685-~1710-
C-H Stretch~2830 - 2720-~2820, ~2720-
N,N-Dimethyl-sulfonamide S=O Asymmetric Stretch~1350 - 1300--~1320
S=O Symmetric Stretch~1170 - 1140--~1150
S-N Stretch~950 - 900--Not specified
N,N-Dimethyl Group C-H Stretch (aliphatic)~3000 - 2850--~2950

This comparative table highlights the key diagnostic regions in the FTIR spectrum. The presence of a strong absorption around 1700 cm⁻¹ would be indicative of the formyl group's carbonyl stretch.[2][4][5] The sulfonamide group is expected to show two strong bands corresponding to the symmetric and asymmetric stretching of the S=O bond.[9] The imidazole ring will contribute a series of peaks in the fingerprint region, characteristic of its aromatic C=C and C-N vibrations.[1][10]

Experimental Protocol for FTIR Spectroscopy

The following is a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as this compound.

Objective: To obtain the infrared spectrum of the solid sample using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

  • Sample: this compound

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the significant absorption peaks.

    • Correlate the observed peaks with known functional group frequencies.

Below is a graphical representation of the experimental workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample and KBr grind_mix Grind and Mix weigh_sample->grind_mix load_die Load Die grind_mix->load_die press_pellet Apply Pressure load_die->press_pellet place_pellet Place Pellet in Holder press_pellet->place_pellet run_bkg Record Background place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process_data Process Data run_sample->process_data analyze_peaks Analyze Peaks process_data->analyze_peaks

FTIR Experimental Workflow

Conclusion

The structural elucidation of "this compound" via FTIR spectroscopy relies on the identification of the characteristic absorption bands of its imidazole, formyl, and N,N-dimethylsulfonamide functionalities. This guide provides a foundational comparison based on the spectral data of analogous compounds, offering researchers a robust framework for interpreting their experimental results. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating accurate and reliable molecular characterization.

References

Comparative Guide to Purity Assessment of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities like "4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" is a critical checkpoint in the journey from synthesis to application. This guide provides an objective comparison between two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative performance data, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

Workflow for Purity Determination

The initial step in purity assessment involves a preliminary screening, often by a rapid technique like Thin-Layer Chromatography (TLC), to get a qualitative sense of the sample's composition. Following this, a more rigorous quantitative analysis is performed. This guide focuses on the quantitative step, comparing a developed HPLC method with the absolute quantification capability of qNMR. For complex impurity profiles or definitive structural confirmation, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[7]

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized Synthesized Crude 4-Formyl-N,N-dimethyl-1H- imidazole-1-sulfonamide TLC TLC Screening (Qualitative Check) Synthesized->TLC Initial Screen Quant_Analysis Quantitative Analysis TLC->Quant_Analysis Proceed if promising HPLC Quantitative HPLC Quant_Analysis->HPLC Primary Method qNMR Quantitative NMR (qNMR) Quant_Analysis->qNMR Orthogonal Method LCMS LC-MS/MS Confirmation (Impurity ID) HPLC->LCMS If unknown impurities detected Final_Purity Final Purity Assessment (e.g., >98% for further use) HPLC->Final_Purity qNMR->Final_Purity LCMS->Final_Purity Method_Comparison_Logic Start Analytical Goal Routine_QC Routine QC & High Throughput? Start->Routine_QC Define Goal Primary_Quant Primary Quantification or Orthogonal Validation? Start->Primary_Quant Define Goal Routine_QC->Primary_Quant No Use_HPLC Use HPLC (High Sensitivity, Established Method) Routine_QC->Use_HPLC Yes Use_qNMR Use qNMR (Absolute Quantification, No Analyte Standard Needed) Primary_Quant->Use_qNMR Yes Use_Both Use Both (HPLC for Impurity Profile, qNMR for Absolute Purity) Primary_Quant->Use_Both Comprehensive Characterization

References

Comparative Crystallographic Analysis of Imidazole-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the structural insights and experimental data of novel imidazole-1-sulfonamide derivatives, potent scaffolds in medicinal chemistry.

Imidazole-1-sulfonamide derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The three-dimensional arrangement of these molecules, elucidated through X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the X-ray crystallographic data for a series of imidazole and benzimidazole sulfonamide derivatives, alongside detailed experimental protocols and a visualization of their interaction with a key biological target.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of imidazole and benzimidazole sulfonamide derivatives, offering a quantitative comparison of their solid-state structures. The data reveals how substitutions on the sulfonamide and imidazole moieties influence the crystal packing and molecular geometry.

Compound IDChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3a C₁₅H₁₅N₃O₂STetragonalUnavailableUnavailableUnavailableUnavailable909090UnavailableUnavailable
4a C₁₉H₁₇N₃O₂STriclinicUnavailableUnavailableUnavailableUnavailableUnavailableUnavailableUnavailableUnavailableUnavailable
Compound B C₁₁H₁₁N₃O₂STriclinicP-16.27027.87412.9609089.909022668
Indazole Derivative 1 C₁₅H₁₅N₃O₂SMonoclinicP2₁/c8.002612.819514.13219091.602901449.244
Indazole Derivative 2 C₁₅H₁₅N₃O₃SMonoclinicP2₁/c10.106913.617810.85309090.777901493.604

Note: Complete crystallographic data for compounds 3a and 4a were not fully available in the cited literature but their crystal systems were reported. Data for Compound B and the Indazole Derivatives are included for comparative purposes, showcasing related structural motifs.[1][2]

Experimental Protocols

The determination of the crystal structures of imidazole-1-sulfonamide derivatives involves a series of well-defined steps, from the synthesis and crystallization of the compounds to the collection and analysis of X-ray diffraction data.

Synthesis of Imidazole and Benzimidazole Sulfonamides

Novel imidazole and benzimidazole compounds bearing a sulfonamido moiety can be synthesized through straightforward methods. The general approach involves the reaction of a substituted imidazole or benzimidazole with a corresponding sulfonyl chloride in the presence of a base. The resulting products are then purified, typically by recrystallization, to obtain single crystals suitable for X-ray diffraction. The structures of the synthesized compounds are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[1]

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is selected and mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, typically equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Context: Inhibition of Carbonic Anhydrases

Many sulfonamide-containing compounds, including those with imidazole scaffolds, are potent inhibitors of carbonic anhydrases (CAs).[3][4] CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for diseases such as glaucoma, epilepsy, and some types of cancer.[5][6] X-ray crystallography has been instrumental in revealing the binding modes of these inhibitors within the enzyme's active site, guiding the design of more selective and potent drugs.[3][4][7]

The following diagram illustrates the general workflow for the synthesis and structural analysis of imidazole-sulfonamide derivatives as potential carbonic anhydrase inhibitors.

G Workflow for Imidazole-Sulfonamide Inhibitor Development cluster_synthesis Synthesis and Characterization cluster_xray X-ray Crystallography cluster_bio Biological Evaluation synthesis Synthesis of Imidazole-Sulfonamide Derivatives purification Purification and Crystallization synthesis->purification spectroscopy Spectroscopic Confirmation (NMR, IR, MS) purification->spectroscopy data_collection Data Collection spectroscopy->data_collection Crystal Selection structure_solution Structure Solution and Refinement data_collection->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis sar_study Structure-Activity Relationship (SAR) Studies data_analysis->sar_study Structural Insights inhibition_assay Carbonic Anhydrase Inhibition Assay inhibition_assay->sar_study sar_study->synthesis Rational Design of New Derivatives

Caption: Workflow from synthesis to biological evaluation.

The following diagram depicts a simplified model of a sulfonamide inhibitor binding to the active site of a carbonic anhydrase enzyme, a key interaction for its therapeutic effect.

G Sulfonamide Inhibition of Carbonic Anhydrase cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O / OH⁻ Water->Zn Displaced by Inhibitor Thr199 Thr199 Glu106 Glu106 Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Coordinates Sulfonamide->Thr199 H-bond Imidazole Imidazole Moiety Imidazole->Glu106 Interaction

Caption: Sulfonamide inhibitor binding to the enzyme's active site.

References

A Comparative Guide to Amine Protecting Groups: The N,N-Dimethylsulfonamide Group versus Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the judicious selection of protecting groups for amines is a critical strategic decision. An ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed with high selectivity and yield. This guide provides an objective comparison of the N,N-dimethylsulfonamide group against three of the most commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This comparison is supported by experimental data to inform the selection of the most suitable protecting group for a given synthetic challenge.

At a Glance: Key Characteristics

The primary distinction between these protecting groups lies in their stability and the conditions required for their cleavage, a concept central to orthogonal synthesis strategies.

Protecting GroupAbbreviationCleavage ConditionsKey Advantages
N,N-Dimethylsulfonamide DmsReductive (e.g., SmI₂, Mg/MeOH)High stability to acidic and basic conditions.
tert-Butoxycarbonyl BocAcidic (e.g., TFA, HCl)Broadly used in solid-phase peptide synthesis (SPPS), stable to base.[1][2][3]
Benzyloxycarbonyl CbzHydrogenolysis (e.g., H₂/Pd-C)Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[4]
9-Fluorenylmethyloxycarbonyl FmocBasic (e.g., Piperidine in DMF)Mild cleavage, orthogonal to Boc and Cbz, widely used in SPPS.[1][2][4]

Reactivity and Stability: A Quantitative Comparison

The stability of a protecting group under various reaction conditions is a crucial factor in multistep synthesis. The following table summarizes the relative stability of the N,N-dimethylsulfonamide group compared to Boc, Cbz, and Fmoc under common acidic and basic conditions.

Table 1: Stability of Amine Protecting Groups under Various Conditions

ConditionN,N-DimethylsulfonamideBocCbzFmoc
Strong Acid (e.g., TFA, HCl) Generally StableLabile StableStable
Weak Acid (e.g., AcOH) StableStableStableStable
Strong Base (e.g., NaOH, KOH) Generally StableStableStableLabile
Weak Base (e.g., Piperidine, Et₃N) StableStableStableLabile [4]
Hydrogenolysis (H₂, Pd/C) StableStableLabile [4]Stable
Reductive Conditions (e.g., SmI₂) Labile StableStableStable

Data compiled from various sources. Stability is relative and can be influenced by substrate and specific reaction conditions.

Cleavage Conditions and Performance

The ease and efficiency of deprotection are critical for the overall success of a synthetic route. The following table provides a comparison of typical cleavage conditions, reaction times, and yields for the discussed protecting groups.

Table 2: Comparison of Deprotection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
N,N-Dimethylsulfonamide Samarium (II) Iodide (SmI₂)THF, MeOH, Room Temp10 min - 2 h>90
Magnesium, MethanolReflux2 - 6 h80-95
Boc Trifluoroacetic Acid (TFA)DCM, Room Temp30 min - 2 h>95[1]
Cbz H₂/Palladium on CarbonMeOH or EtOAc, Room Temp1 - 12 h>95[4]
Fmoc 20% Piperidine in DMFRoom Temp5 - 30 min>95[4]

Experimental Protocols

Detailed methodologies for the cleavage of each protecting group are provided below to facilitate experimental design and execution.

Protocol 1: Cleavage of the N,N-Dimethylsulfonamide Group using Samarium (II) Iodide

Materials:

  • N,N-dimethylsulfonamide-protected amine

  • Samarium (II) Iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N,N-dimethylsulfonamide-protected amine (1.0 equiv) in anhydrous THF.

  • Add anhydrous methanol (10 equiv) to the solution.

  • To the stirred solution, add a 0.1 M solution of samarium (II) iodide in THF (4.0 equiv) dropwise at room temperature until the characteristic deep blue color persists.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cleavage of the Boc Group using Trifluoroacetic Acid

Materials:

  • Boc-protected amine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (10-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting amine can be used without further purification or purified by chromatography if necessary.

Protocol 3: Cleavage of the Cbz Group by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Cleavage of the Fmoc Group using Piperidine

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine (1.0 equiv) in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the mixture at room temperature. The deprotection is typically rapid.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct.

Logical Relationships in Protecting Group Strategy

The selection of a protecting group is intrinsically linked to the overall synthetic plan. The concept of orthogonality is crucial for the selective deprotection of one functional group in the presence of others.

G cluster_amine Amine Protection cluster_deprotection Deprotection Conditions cluster_groups Protecting Groups Protected_Amine Protected Amine (e.g., R-NH-PG) Boc Boc Fmoc Fmoc Cbz Cbz Dms Dms Acid Acidic (e.g., TFA) Base Basic (e.g., Piperidine) Hydrogenolysis Hydrogenolysis (H2, Pd/C) Reduction Reductive (e.g., SmI2) Boc->Acid Cleaved by Boc->Base Stable to Boc->Hydrogenolysis Stable to Boc->Reduction Stable to Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable to Fmoc->Reduction Stable to Cbz->Acid Stable to Cbz->Base Stable to Cbz->Hydrogenolysis Cleaved by Cbz->Reduction Stable to Dms->Acid Stable to Dms->Base Stable to Dms->Hydrogenolysis Stable to Dms->Reduction Cleaved by

Caption: Orthogonality of common amine protecting groups.

Conclusion

The N,N-dimethylsulfonamide group presents itself as a highly robust protecting group, demonstrating significant stability towards both acidic and basic conditions that readily cleave Boc and Fmoc groups, respectively. Its removal under reductive conditions, particularly with samarium (II) iodide, offers a valuable orthogonal strategy in complex syntheses.

In contrast, Boc, Cbz, and Fmoc remain the workhorses of peptide synthesis and general organic synthesis due to their well-established, mild, and highly efficient cleavage protocols. The choice among these protecting groups will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired sequence of deprotection steps. For syntheses requiring exceptional stability of the amine protecting group through multiple acidic and basic steps, the N,N-dimethylsulfonamide group is a compelling option, provided that the substrate is compatible with the necessary reductive cleavage conditions.

References

A Comparative Guide to Analytical Methods for the Quantification of Imidazoles in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of imidazoles in complex matrices is a critical task across various scientific disciplines, from pharmaceutical development and quality control to environmental monitoring and food safety. The diverse chemical properties of imidazole derivatives and the complexity of sample matrices necessitate the use of robust and sensitive analytical techniques. This guide provides an objective comparison of the most common analytical methods for imidazole quantification—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific imidazole compounds of interest. The following tables summarize the quantitative performance of various methods, offering a direct comparison of their key analytical parameters.

Liquid Chromatography-Based Methods

Table 1: Performance of HPLC-UV and LC-MS/MS Methods for Imidazole Quantification

Analytical MethodAnalytesMatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)Reference
HPLC-UV Secnidazole, Omeprazole, Albendazole, FenbendazolePharmaceutical Dosage Forms & Human Plasma10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[1][2]
Imidazole, 2-Methylimidazole, 4-MethylimidazoleReaction Solutions10-100 mg/L0.02 - 0.03 mg/LNot Specified99.2% - 100%0.27%
Imidazole, 4-Methylimidazole, 2-MethylimidazoleCigarette Additives0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 2.54%[3]
LC-MS/MS 10 ImidazolesAtmospheric ParticlesNot Specified1-25 nM1-50 nMNot Specified< 3%[4]
21 Benzimidazoles and NitroimidazolesWater, Sediment, SoilR² > 0.995< 1.0 ng/L (water), < 1.0 µg/kg (sediment/soil)Not Specified60% - 120%< 15%[4][5]
ROS203 (imidazole H3 antagonist)Rat Plasma2.61 - 2610 ng/mLNot Specified2.61 ng/mLWithin 15%≤ 9.50%[4][6]
12 Azole DrugsBiological Samples (Plasma & Urine)0.02 - 5 µg/mLNot SpecifiedNot SpecifiedFulfills International GuidelinesFulfills International Guidelines[7][8][9]
Gas Chromatography-Based Methods

Table 2: Performance of GC-MS Method for Imidazole Quantification

Analytical MethodAnalytesMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Reference
GC-MS 7 Imidazole-like compoundsAtmospheric Aerosols0.9903 - 0.99920.0553 - 0.8914 µg/mL0.2370 - 1.9373 µg/mL58.84% - 160.99%[5]
NitroimidazolesTurkey and Pig MuscleNot Specified~2 - 5 ppbNot Specified83.9% - 113.6%[10]
Capillary Electrophoresis-Based Methods

Table 3: Performance of Capillary Electrophoresis (CE) for Imidazole Quantification

Analytical MethodAnalytesMatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (%)Reference
CE-UV ImidazolePharmaceutical Drug SubstancesNot Specified0.005% w/w0.014% w/w98.4%[11]
Imazapyr and Imazamox (Imidazolinones)Plant-based Milks1.00 - 100 µg/LNot SpecifiedNot SpecifiedNot Specified[10]
Clarithromycin, Omeprazole, and TinidazolePharmaceutical Dosage Form5 - 250 µg/mL0.54 - 4.7 µg/mL3.5 - 62 µg/mLNot Specified[12]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable quantitative results. Below are representative workflows and methodologies for the quantification of imidazoles using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of imidazoles, particularly in pharmaceutical formulations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Complex Mixture (e.g., Cream, Plasma) Dispersion Dispersion in Organic Solvent Sample->Dispersion SPE Solid-Phase Extraction (SPE) Dispersion->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Column C8 or C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Complex Matrix (e.g., Water, Plasma) Spiking Spike with Internal Standards Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Mass Analysis Ionization->MS_Analysis TIC Total Ion Chromatogram MS_Analysis->TIC Library_Search Library Search & Peak Integration TIC->Library_Search Quantification Quantification Library_Search->Quantification

References

A Comparative Guide to Spectroscopic Studies of Substituted Imidazole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of substituted imidazole complexes, which are of significant interest in medicinal chemistry and materials science.[1][2] The unique electronic and structural characteristics of these compounds, readily explored through various spectroscopic techniques, make them versatile candidates for applications ranging from anticancer agents to fluorescent sensors.[1][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows and mechanisms to support further research and development.

Data Presentation: A Spectroscopic Comparison

The following tables summarize characteristic spectroscopic data for various substituted imidazole complexes, offering a quantitative comparison of their electronic and vibrational properties.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) for Selected Imidazole Derivatives

Compound/Complex Typeν(N-H)ν(C-H) aromaticν(C=N) Imidazoleν(M-N)Reference
2,4,5-Triarylimidazole343730531681N/A[4]
2-(Furan-2-yl)-1H-imidazole~3400 (broad)~3100~1620N/A[5]
Thio-propargylated ImidazoleN/A718-746 (ppm, ¹H NMR)126-141 (ppm, ¹³C NMR)N/A[6]
Co(II) Methacrylate Imidazole3310-31323110-29281584-1545420[7]
Azo-Dye Imidazole Complex~3437 (broad)30851615N/A[8]

Note: Data for Thio-propargylated Imidazole is from NMR spectra as reported in the source.

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for Imidazole Protons in Different Environments

Compound/ComplexSolventH-2H-4H-5Reference
Imidazole (Free Ligand)DMF~7.4~6.9~6.9
trans-[Co(DH)₂(Im)(Cl)]DMF7.87.36.9[9]
5-Nitroso-1H-imidazole (Predicted)DMSO-d67.8 - 8.27.0 - 7.5N/A[10]
Imidazole-1,2,3-triazole HybridCDCl₃N/A8.04 (triazole CH)N/A[6]

Note: Chemical shifts are highly dependent on the solvent, metal center, and substituents.[9]

Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) for Imidazole Carbons

Compound/ComplexSolventC-2C-4C-5Reference
Imidazole (Free Ligand)DMF138127122
trans-[Co(DH)₂(Im)(Cl)]DMFDownfield ShiftDownfield ShiftDownfield Shift
5-Nitroso-1H-imidazole (Predicted)DMSO-d6135 - 145115 - 125145 - 155[10]
Thio-propargylated ImidazoleCDCl₃Aromatic region (126-141)Aromatic region (126-141)Aromatic region (126-141)[6]

Table 4: UV-Visible and Fluorescence Spectroscopic Data

Compound/ComplexSolventλ_abs (nm)λ_em (nm)Key FindingReference
Cinnamic Imidazole DerivativeMethanol~300WeakAggregation-Induced Emission (AIEE) in solid state.[11]
--INVALID-LINK--₂Ethanol-WaterNot specified~400 (Quenched by Fe³⁺)Acts as a fluorescent sensor for Fe³⁺ ions.[3]
Cd-MOF with TIPA ligandSolid State276 (Excitation)~400Fluorescence is completely quenched by Nitrobenzene (NB).[12]
Imidazole-ZnO NanocompositeNot specifiedEnhanced AbsorptionRed-shifted EmissionElectron transfer from excited imidazole to ZnO conduction band.[13]
Pd(AMI)Cl₂ ComplexNot specified~370N/ACharacteristic absorption peaks for metal complexes.[14]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific complex and instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective : To identify functional groups within the imidazole complex through their characteristic vibrational frequencies.[10]

  • Apparatus : FTIR Spectrometer, agate mortar and pestle, KBr pellet press.[10]

  • Methodology (KBr Pellet Method) :

    • A small amount of the dried sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar.[10]

    • The fine, homogeneous powder is transferred to a pellet press.

    • Pressure is applied to form a thin, transparent pellet.[10]

    • A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

    • The sample pellet is placed in the spectrometer's sample holder and the IR spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[10]

    • Characteristic absorption bands are identified and assigned to corresponding functional group vibrations (e.g., N-H, C=N, M-N).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[10]

  • Apparatus : NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.[15]

  • Methodology :

    • The sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[10]

    • The solution is transferred to a clean, dry NMR tube.

    • The tube is placed in the spectrometer's probe.

    • The ¹H NMR spectrum is acquired, setting appropriate parameters for spectral width and number of scans.[10]

    • The ¹³C NMR spectrum is then acquired, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[10]

    • Advanced 2D NMR techniques like HSQC may be used for unambiguous assignment of proton and carbon signals.[15]

UV-Visible (UV-Vis) Spectroscopy
  • Objective : To determine the electronic absorption properties of the imidazole complexes, identifying π→π* and n→π* transitions, as well as metal-centered or charge-transfer bands.[10][16]

  • Apparatus : UV-Vis Spectrophotometer, quartz cuvettes (1 cm path length).[10]

  • Methodology :

    • A stock solution of the sample is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, DMF).[10]

    • A series of dilutions are prepared to determine concentration-dependent behavior.

    • A quartz cuvette is filled with the pure solvent to serve as a blank or reference.[10]

    • The absorbance of each sample solution is measured across a specific wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λmax) for each electronic transition is recorded.[10]

Fluorescence Spectroscopy
  • Objective : To investigate the photoluminescent properties of the complexes, including emission spectra and quantum yields.

  • Apparatus : Fluorometer/Fluorescence Spectrophotometer, quartz cuvettes.

  • Methodology :

    • A dilute solution of the sample is prepared in an appropriate solvent. For solid-state measurements, a powder sample is used.[11][12]

    • The sample is placed in the fluorometer.

    • The sample is excited at a specific wavelength (often the λmax from UV-Vis absorption).

    • The emission spectrum is recorded over a range of higher wavelengths.

    • For sensing applications, titration experiments can be performed by incrementally adding a target analyte (e.g., metal ions, nitroaromatics) and monitoring the change in fluorescence intensity (quenching or enhancement).[12]

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz illustrate common experimental and logical pathways in the study of imidazole complexes.

G Experimental Workflow for Synthesis and Characterization of Imidazole Complexes cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Reactants Aldehyde, Dicarbonyl, Ammonia Synthesis Radziszewski or One-Pot Condensation Reactants->Synthesis Reaction Crude Crude Product Synthesis->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure_Complex Pure Imidazole Complex Purification->Pure_Complex FTIR FT-IR Spectroscopy Pure_Complex->FTIR Analysis of NMR NMR (¹H, ¹³C) Pure_Complex->NMR Analysis of UV_Vis UV-Vis Spectroscopy Pure_Complex->UV_Vis Analysis of Fluorescence Fluorescence Spectroscopy Pure_Complex->Fluorescence Analysis of Analysis Data Analysis & Structure Elucidation FTIR->Analysis NMR->Analysis UV_Vis->Analysis Fluorescence->Analysis

Caption: A typical workflow for the synthesis and spectroscopic analysis of substituted imidazole complexes.

G Proposed Mechanism of Action for an Anticancer Imidazole-Metal Complex Complex Imidazole-Ru(II) Complex Membrane Cancer Cell Membrane Complex->Membrane Targets Uptake Cellular Uptake Membrane->Uptake ROS Increase in Intracellular Reactive Oxygen Species (ROS) Uptake->ROS Cycle Cell Cycle Arrest (e.g., G2/M phase) Uptake->Cycle DNA Interaction with G-quadruplex DNA Uptake->DNA Mito Mitochondrial Membrane Potential Depolarization ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Cycle->Apoptosis DNA->Apoptosis

Caption: A logical pathway illustrating the potential anticancer mechanism of an imidazole-metal complex.[1]

References

Safety Operating Guide

Proper Disposal of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is imperative. This guide provides a comprehensive, step-by-step procedure for its safe disposal, compiled from general laboratory safety standards and data on related chemical compounds.

Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Given these properties, it must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible.[2][3]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[4][5]

  • Body Protection: A fully buttoned lab coat should be worn.[4][6]

  • Work Area: All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]

  • Solid Waste:

    • Collect the pure compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container.[10][11]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container.[7][10]

  • Empty Containers:

    • Original containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[2] Once decontaminated, labels on the empty container should be defaced before disposal as regular trash.[2]

Incompatible Materials: Store waste containing this compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]

Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Selection:

    • Use only approved, chemically compatible hazardous waste containers with secure, leak-proof lids.[4][7] Plastic containers are often preferred.[12] The container should be kept closed except when adding waste.[2][8]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste ".[9]

    • The label must include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]

    • Indicate the approximate concentration and quantity of the waste.[4]

    • The date when waste was first added to the container (the accumulation start date) must be recorded.[9]

Storage in a Satellite Accumulation Area (SAA)

Waste must be stored properly within the laboratory prior to collection.

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][12] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][12]

  • Inspection: The SAA should be inspected weekly for any signs of leaks or container deterioration.[4][8]

  • Time Limit: A partially filled, properly labeled container can remain in an SAA for up to one year, provided the accumulation limits are not exceeded.[8][12]

Final Disposal

The final disposal of the chemical waste must be handled by authorized personnel.

  • Waste Collection: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup of the hazardous waste.[12] Do not use outside vendors for waste collection unless authorized by your institution.[6]

  • Regulatory Compliance: The disposal process must adhere to all federal, state, and local regulations.[10] Your institution's EHS department is responsible for ensuring that the waste is managed and disposed of in a compliant manner.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Containment: Prevent the spill from spreading or entering drains.[10]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[10]

    • For liquid spills, use an inert absorbent material.[10]

  • Collection: Place all contaminated cleanup materials into a labeled hazardous waste container.[7]

  • Decontamination: Thoroughly clean the spill area.[10]

  • Reporting: Report the incident to your supervisor and your institution's EHS office.[6]

Disposal Workflow and Logic

The following diagrams illustrate the procedural flow for waste management and the logical considerations for proper disposal.

cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE A->B C Segregate from Incompatible Chemicals B->C D Select Approved Waste Container C->D E Label Container Correctly ('Hazardous Waste', Full Name, Date) D->E F Store in Designated SAA E->F G Monitor SAA & Container F->G H Request Pickup from EHS G->H I Compliant Off-Site Disposal H->I

Caption: Workflow for the disposal of this compound.

A Is the material waste? B Is it hazardous? A->B Yes H STOP Rectify Issue A->H No C Is it segregated? B->C Yes B->H No D Is the container correct? C->D Yes C->H No E Is it labeled properly? D->E Yes D->H No F Is it in the SAA? E->F Yes E->H No G Proceed with EHS Pickup F->G Yes F->H No

Caption: Decision logic for compliant chemical waste disposal.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.